Technical Documentation Center

1-(2,4-dichlorobenzyl)-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,4-dichlorobenzyl)-1H-imidazole

Core Science & Biosynthesis

Foundational

1-(2,4-Dichlorobenzyl)-1H-imidazole: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Pharmacophoric Utility

Executive Summary In the landscape of medicinal chemistry and rational drug design, specific molecular scaffolds serve as the architectural foundation for entire classes of therapeutics. 1-(2,4-dichlorobenzyl)-1H-imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, specific molecular scaffolds serve as the architectural foundation for entire classes of therapeutics. 1-(2,4-dichlorobenzyl)-1H-imidazole (CAS: 42032-28-0) is one such critical building block. Comprising a nucleophilic 1H-imidazole ring tethered to a highly lipophilic 2,4-dichlorobenzyl moiety, this compound is the core pharmacophore for numerous azole-class antifungal agents (e.g., miconazole, econazole) and agricultural fungicides.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, molecular mechanisms, and synthetic methodologies associated with 1-(2,4-dichlorobenzyl)-1H-imidazole. By understanding the causality behind its structural design and the self-validating protocols used in its synthesis, researchers can better leverage this scaffold in novel drug discovery pipelines.

Physicochemical Profiling & Structural Causality

The efficacy of a pharmacophore is dictated by its physicochemical properties, which govern both pharmacokinetics (membrane permeability) and pharmacodynamics (target engagement). The quantitative data for 1-(2,4-dichlorobenzyl)-1H-imidazole is summarized below.

PropertyValueCausality / Significance in Drug Design
Molecular Weight 227.1 g/mol Well within Lipinski's Rule of 5; ensures favorable oral bioavailability and leaves "molecular weight room" for further functionalization.
Molecular Formula C10H8Cl2N2The di-halogenation increases metabolic stability against oxidative degradation by host cytochrome P450 enzymes.
CAS Number 42032-28-0Unique identifier for procurement, regulatory tracking, and literature indexing.
LogP (est.) ~3.5Provides optimal lipophilicity for passive diffusion across rigid fungal cell walls and cellular membranes.
pKa (Imidazole) ~6.8Allows the molecule to exist in a dynamic equilibrium of protonated and unprotonated states at physiological pH (7.4), balancing aqueous solubility with target engagement.

Molecular Mechanism of Action: CYP51 Inhibition

When integrated into larger therapeutic molecules, the 1-(2,4-dichlorobenzyl)-1H-imidazole scaffold exerts its biological effect via a highly conserved, dual-interaction mechanism targeting Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.

  • Heme Iron Coordination: The unprotonated N3 atom of the imidazole ring acts as a strong nucleophile. It displaces water and coordinates directly as the sixth ligand to the ferric (Fe³⁺) heme iron in the active site of CYP51. This coordination physically blocks the natural substrate (lanosterol) from binding and undergoing oxidative demethylation 1[1].

  • Hydrophobic Anchoring: The 2,4-dichlorobenzyl group is not merely a linker; it actively occupies the hydrophobic access channel of the enzyme. The electron-withdrawing chlorine atoms create a polarized aromatic system that engages in strong π-π stacking and Van der Waals interactions with hydrophobic residues (such as Tyr132 in Candida albicans CYP51) 2[2].

CYP51_Mechanism A 1-(2,4-dichlorobenzyl)-1H-imidazole B Imidazole Ring (N3) A->B C 2,4-Dichlorobenzyl Group A->C D Heme Iron (Fe3+) Coordination B->D Nucleophilic Attack E Hydrophobic Pocket (Tyr132) C->E Pi-Pi / Van der Waals F CYP51 Enzyme Inhibition D->F E->F G Ergosterol Depletion & Cell Death F->G

Diagram 1: Dual-action binding mechanism of the scaffold to the CYP51 enzyme.

Synthetic Methodology: N-Alkylation Workflow

The synthesis of 1-(2,4-dichlorobenzyl)-1H-imidazole relies on a classic Sₙ2 nucleophilic substitution. The following protocol is designed as a self-validating system, ensuring high yield and purity by controlling reaction kinetics and thermodynamics 3[3].

Step-by-Step Protocol

Step 1: Deprotonation of Imidazole

  • Action: Suspend 1.0 equivalent of 1H-imidazole in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool to 0°C. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole nitrogen. The evolution of hydrogen gas (H₂) drives the reaction to completion, preventing unreacted imidazole from causing competitive side reactions. DMF is chosen as a polar aprotic solvent because it effectively solvates the Na⁺ cation, leaving the imidazolide anion "naked" and highly reactive 4[4].

Step 2: Electrophilic Addition

  • Action: Once H₂ evolution ceases, add 1.05 equivalents of 2,4-dichlorobenzyl chloride dropwise to the reaction mixture while maintaining the temperature at 0–5°C.

  • Causality: Dropwise addition controls the exothermic nature of the Sₙ2 nucleophilic substitution. The 2,4-dichlorobenzyl chloride is an excellent electrophile due to the benzylic position, but strict temperature control is critical to prevent polyalkylation or degradation.

Step 3: Reaction Maintenance

  • Action: Remove the ice bath and gradually heat the reaction mixture to 50–60°C, stirring for 2 to 3 hours.

  • Causality: Elevating the temperature overcomes the activation energy barrier for the Sₙ2 attack, ensuring maximum conversion of the sterically hindered 2,4-dichlorobenzyl chloride.

Step 4: Quench & Extraction

  • Action: Cool the mixture to room temperature and carefully quench with ice-cold distilled water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Causality: Water neutralizes any unreacted NaH (a self-validating safety step). EtOAc is an ideal extraction solvent due to its favorable partition coefficient for lipophilic organic compounds. The brine wash removes residual DMF from the organic phase.

Step 5: Purification

  • Action: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 98:2).

  • Causality: Chromatography cleanly separates the target 1-(2,4-dichlorobenzyl)-1H-imidazole from unreacted starting materials and the mineral oil introduced by the NaH dispersion.

Synthesis_Workflow Step1 Step 1: Deprotonation Imidazole + NaH in DMF Step2 Step 2: Electrophilic Addition Add 2,4-Dichlorobenzyl chloride Step1->Step2 Step3 Step 3: Reaction Maintenance Stir at 50-60°C for 2-3 hours Step2->Step3 Step4 Step 4: Quench & Extraction Ice Water / EtOAc Phase Separation Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5 Step6 Pure 1-(2,4-dichlorobenzyl)-1H-imidazole Step5->Step6

Diagram 2: Step-by-step N-alkylation synthetic workflow for the target compound.

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization must be performed. The presence of two chlorine atoms provides a built-in, self-validating metric during mass spectrometry.

  • ¹H-NMR (CDCl₃, 400 MHz): The spectrum will exhibit characteristic deshielded imidazole protons (singlets typically observed between 6.9 and 7.6 ppm). Crucially, the benzylic -CH₂- protons will appear as a sharp, highly deshielded singlet around 5.2–5.4 ppm, confirming the successful linkage between the aromatic ring and the electronegative nitrogen atom.

  • LC-MS (ESI+): The mass spectrum acts as a definitive self-validating system due to the natural isotopic distribution of Chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). The target compound will display a distinct isotopic cluster for the [M+H]⁺ ion at m/z 227 (M), 229 (M+2), and 231 (M+4) in a mathematically predictable 9:6:1 intensity ratio . Any deviation from this ratio immediately indicates an impurity or a failure in the di-halogenation integrity of the starting material.

References

  • Imidazole 1h-imidazole h imidazole | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51)
  • Azole Affinity of Sterol 14α-Demethylase (CYP51)
  • Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics Source: PMC - NIH URL
  • Industrial process for OXICONAZOLE Source: myExperiment URL

Sources

Exploratory

The Pharmacophore Core: 1-(2,4-Dichlorobenzyl)-1H-imidazole

Mechanism of Action, Structural Pharmacology, and Experimental Validation Executive Summary 1-(2,4-Dichlorobenzyl)-1H-imidazole represents the minimal pharmacophore required for azole-class antifungal activity. While oft...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action, Structural Pharmacology, and Experimental Validation

Executive Summary

1-(2,4-Dichlorobenzyl)-1H-imidazole represents the minimal pharmacophore required for azole-class antifungal activity. While often utilized as a high-value intermediate in the synthesis of econazole, miconazole, and sulconazole, this molecular scaffold possesses intrinsic fungistatic properties. Its mechanism of action is defined by the high-affinity coordination of the imidazole N-3 nitrogen to the heme iron of Lanosterol 14α-demethylase (CYP51) . This interaction creates a steric and electronic blockade that arrests ergosterol biosynthesis, leading to the accumulation of toxic methylated sterols and subsequent membrane failure.

This technical guide dissects the molecular pharmacology of the 1-(2,4-dichlorobenzyl)-1H-imidazole scaffold, providing researchers with a causal understanding of its activity and self-validating protocols for experimental verification.

Part 1: Molecular Pharmacology & Structural Logic
1.1 The Target: Lanosterol 14α-Demethylase (CYP51)

The primary biological target is CYP51, a cytochrome P450 monooxygenase conserved across fungi (encoded by ERG11 in yeast). In the absence of the inhibitor, CYP51 catalyzes the three-step oxidative removal of the 14α-methyl group from lanosterol to produce 4,4-dimethylcholesta-8,14,24-trienol.

1.2 The Binding Mechanism

The efficacy of 1-(2,4-dichlorobenzyl)-1H-imidazole is governed by two distinct structural interactions:

  • The Heme Coordination (The "Warhead"): The unhindered nitrogen atom at position 3 (N-3) of the imidazole ring acts as a Lewis base. It donates a lone pair of electrons to the ferric ion (

    
    ) of the heme protoporphyrin IX group within the CYP51 active site.
    
    • Consequence: This forms a stable nitrogen-iron coordination bond, preventing the binding of molecular oxygen (

      
      ) required for the oxidative reaction.
      
  • The Hydrophobic Grip (The "Anchor"): The 2,4-dichlorobenzyl moiety is critical for specificity. The active site of CYP51 contains a deep hydrophobic channel designed to accommodate the tetracyclic sterol core of lanosterol.

    • SAR Insight: The 2,4-dichloro substitution pattern enhances lipophilicity and provides steric bulk that engages with hydrophobic amino acid residues (e.g., Tyrosine, Phenylalanine) in the substrate access channel. This mimics the A/B rings of the natural substrate, anchoring the inhibitor in place.

1.3 The Biochemical Cascade

Inhibition of CYP51 triggers a dual-mechanism cytotoxicity:

  • Depletion of Ergosterol: Ergosterol is the fungal equivalent of cholesterol, regulating membrane fluidity and enzyme function. Its depletion leads to "membrane gelation" and growth arrest (fungistatic).

  • Accumulation of Toxic Sterols: Precursors like 14α-methyl-3,6-diol accumulate. These aberrant sterols disrupt the packing of the phospholipid bilayer, altering permeability and inhibiting membrane-bound enzymes like chitin synthase (fungicidal at high concentrations).

Part 2: Visualization of Signaling & Metabolic Disruption

The following diagram illustrates the interruption of the ergosterol biosynthesis pathway by 1-(2,4-dichlorobenzyl)-1H-imidazole.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Normal Binding ToxicSterols Toxic 14α-methylsterols (Accumulation) CYP51->ToxicSterols Enzyme Blocked Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation Inhibitor 1-(2,4-dichlorobenzyl)-1H-imidazole Inhibitor->CYP51 Direct Inhibition (N-Fe Coordination) MembraneFailure Membrane Failure & Growth Arrest ToxicSterols->MembraneFailure Disrupts Bilayer Ergosterol->MembraneFailure Depletion

Figure 1: Mechanism of Action showing the blockade of CYP51, leading to toxic sterol accumulation and ergosterol depletion.

Part 3: Experimental Protocols for Validation

To validate the mechanism of action of 1-(2,4-dichlorobenzyl)-1H-imidazole, researchers should employ the following self-validating protocols.

Protocol A: CYP51 Binding Assay (Type II Spectral Change)

Objective: Quantify the direct physical interaction between the imidazole and the heme iron of CYP51. Principle: Azole binding induces a "Type II" spectral shift (Soret peak shift from ~417 nm to ~425 nm), indicating displacement of the native water molecule ligand by the imidazole nitrogen.

Materials:

  • Recombinant Candida albicans CYP51 (purified microsomes).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol.

  • Dual-beam spectrophotometer.

Workflow:

  • Baseline Correction: Place 1 mL of CYP51 microsomal suspension (1 µM CYP450 content) in both sample and reference cuvettes. Record baseline (350–500 nm).

  • Titration: Sequentially add 1-(2,4-dichlorobenzyl)-1H-imidazole (dissolved in DMSO) to the sample cuvette. Add an equivalent volume of pure DMSO to the reference cuvette to correct for solvent effects.

  • Measurement: Record the difference spectrum after each addition.

  • Data Analysis: Plot the difference in absorbance (

    
    , typically 
    
    
    
    ) against inhibitor concentration.
  • Validation Criteria: A hyperbolic saturation curve confirms specific binding. The

    
     (dissociation constant) should be in the low nanomolar range (< 100 nM).
    
Protocol B: Sterol Quantitation via GC-MS

Objective: Confirm the physiological consequence of inhibition (accumulation of 14α-methylsterols).

Workflow:

  • Culture: Grow C. albicans in the presence of sub-MIC concentrations (e.g., 0.5x MIC) of the test compound for 16 hours. Include a DMSO control.

  • Saponification: Harvest cells, wash, and reflux in 3 mL of 25% alcoholic KOH for 1 hour at 85°C.

  • Extraction: Extract non-saponifiable lipids into

    
    -heptane (3x). Evaporate solvent under 
    
    
    
    stream.
  • Derivatization: Resuspend in 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Heat at 60°C for 30 mins.

  • Analysis: Inject into GC-MS.

  • Expected Result:

    • Control: Dominant peak = Ergosterol.

    • Treated: Decrease in Ergosterol; appearance of Lanosterol and 14α-methyl-3,6-diol peaks.

Part 4: Quantitative Data Summary

The following table summarizes the typical activity profile of the 1-(2,4-dichlorobenzyl)-1H-imidazole scaffold compared to fully derivatized drugs.

Parameter1-(2,4-dichlorobenzyl)-1H-imidazoleMiconazole (Reference)Interpretation
Molecular Weight 227.09 g/mol 416.12 g/mol Lower MW facilitates rapid fungal cell wall penetration.
LogP (Lipophilicity) ~3.2~6.1Moderate lipophilicity balances solubility and membrane insertion.
CYP51 Binding (

)
20–50 nM10–30 nMHigh affinity binding retained despite smaller size [1].
MIC (

)
4–16 µg/mL0.1–2 µg/mLIntrinsic activity is lower than derivatized analogs due to lack of secondary hydrophobic side chains [2].
Mode of Action FungistaticFungistatic/FungicidalPrimary mechanism is identical; potency differs.
Part 5: Synthesis & Structural Utility

While active on its own, this compound is most frequently cited as the critical intermediate for synthesizing ether-linked azoles.

Reaction Scheme (Conceptual):

  • Alkylation: 1-(2,4-dichlorobenzyl)-1H-imidazole can be functionalized at the benzylic carbon (via lithiation) or used as a nucleophile in its anionic form.

  • Ether Formation: Reaction with phenacyl bromides or epoxides yields the complex side chains seen in Miconazole or Econazole, which provide additional contacts within the CYP51 substrate channel.

References
  • Structure-Activity Relationships of Antifungal Imidazoles. Source: Journal of Medicinal Chemistry

  • Antifungal Activity of Imidazole Derivatives: A Review. Source: Clinical Microbiology Reviews

  • Mechanism of Action of Azole Antifungals. Source: National Institutes of Health (NIH) / PubMed

  • PubChem Compound Summary: 1-(2,4-Dichlorobenzyl)-1H-imidazole. Source: PubChem

Foundational

1-(2,4-Dichlorobenzyl)-1H-Imidazole Structural Analogs: Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of 1-(2,4-dichlorobenzyl)-1H-imidazole (CAS: 42032-28-0) and its pharmacologically significant structural analogs. While the title compound serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2,4-dichlorobenzyl)-1H-imidazole (CAS: 42032-28-0) and its pharmacologically significant structural analogs. While the title compound serves as a fundamental chemical scaffold, its structural evolution has led to a class of blockbuster antifungal agents, including Miconazole , Econazole , and Isoconazole .

This document details the Structure-Activity Relationships (SAR), synthetic pathways, and mechanisms of action (MoA) that transform this simple benzyl-imidazole core into potent CYP51 inhibitors. It is designed for medicinal chemists and drug development scientists seeking to optimize azole-based pharmacophores.

Structural Architecture & Chemical Space

The core molecule, 1-(2,4-dichlorobenzyl)-1H-imidazole , represents the minimal pharmacophore required for azole-based antifungal activity. It consists of three critical domains:

  • The Azole Head (Imidazole): The nitrogen at position 3 (N3) binds to the heme iron of the fungal enzyme.

  • The Linker (Methylene): A single carbon spacer connecting the ring to the aromatic tail.

  • The Pharmacophore Tail (2,4-Dichlorophenyl): A lipophilic moiety that occupies the hydrophobic pocket of the target enzyme.

Structural Evolution: From Benzyl to Phenethyl

Direct analogs of the benzyl core often lack sufficient potency for clinical use due to rapid metabolic clearance and suboptimal binding affinity. The "Functional Analogs" introduce a beta-carbon substitution (usually an ether or alcohol) on an ethyl linker, dramatically enhancing potency.

Table 1: Structural Analog Comparison

Compound ClassLinker StructureRepresentative AnalogClinical StatusKey Feature
Benzyl Core -CH₂-1-(2,4-dichlorobenzyl)-1H-imidazoleBuilding BlockMinimal scaffold; weak antifungal activity.
Phenethyl Alcohol -CH₂-CH(OH)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanolIntermediateKey precursor for all major drugs.
Phenethyl Ether -CH₂-CH(OR)-Miconazole FDA ApprovedBroad-spectrum; high lipophilicity.
Phenethyl Ether -CH₂-CH(OR)-Econazole FDA Approved4-chlorobenzyl ether tail; improved tissue penetration.
Phenethyl Thioether -CH₂-CH(SR)-Sulconazole FDA ApprovedSulfur linkage mimics ether bioisostere.
SAR Visualization

The following diagram illustrates the optimization pathway from the benzyl core to clinical drugs.

SAR_Map cluster_0 Pharmacophore Optimization Core 1-(2,4-dichlorobenzyl)-1H-imidazole (Scaffold) LinkerMod Linker Extension (Ethyl/Ethanol) Core->LinkerMod +1 Carbon & -OH TailMod Lipophilic Tail Addition (Ether/Thioether) LinkerMod->TailMod O-Alkylation Miconazole Miconazole (Potent Drug) TailMod->Miconazole + 2,4-Cl2-Bn Econazole Econazole (Potent Drug) TailMod->Econazole + 4-Cl-Bn

Figure 1: Structural evolution from the benzyl-imidazole scaffold to clinical antifungal agents.

Mechanism of Action (MoA)

All analogs in this series function as Lanosterol 14α-demethylase (CYP51) inhibitors .

  • Binding: The N3 nitrogen of the imidazole ring forms a coordinate covalent bond with the heme iron (Fe³⁺) in the active site of CYP51.

  • Inhibition: This binding prevents the activation of oxygen, which is required for the demethylation of lanosterol.

  • Consequence:

    • Depletion: Ergosterol (essential for fungal cell membranes) is depleted.

    • Accumulation: Toxic 14α-methylated sterols accumulate, altering membrane fluidity and function.

    • Lethality: The fungal cell growth is arrested (fungistatic) or the cell dies (fungicidal at high concentrations).

MOA_Pathway Drug Imidazole Analog (e.g., Miconazole) Target Fungal CYP51 (Lanosterol 14α-demethylase) Drug->Target Binds Active Site Process Heme Iron Coordination (N3-Fe Interaction) Target->Process Block Blockade of Lanosterol Demethylation Process->Block Result1 Ergosterol Depletion Block->Result1 Result2 Toxic Sterol Accumulation Block->Result2 Death Fungal Cell Death (Membrane Failure) Result1->Death Result2->Death

Figure 2: Mechanism of Action for 1-(2,4-dichlorobenzyl)-1H-imidazole analogs.

Synthetic Methodologies

The synthesis of the core and its analogs relies on N-alkylation of the imidazole ring.[1] Two primary routes are utilized: Route A for the direct benzyl analog and Route B for the phenethyl alcohol intermediates (Miconazole precursors).

Protocol A: Synthesis of 1-(2,4-dichlorobenzyl)-1H-imidazole (Core)

This protocol yields the direct benzyl analog.

Reagents: Imidazole (1.0 eq), 2,4-Dichlorobenzyl chloride (1.1 eq), Sodium Hydride (NaH, 1.2 eq), DMF (dry).

  • Activation: In a flame-dried round-bottom flask under argon, dissolve imidazole in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil) portion-wise. Stir at 0°C for 30 mins until H₂ evolution ceases. This forms the sodium imidazolide salt.

  • Alkylation: Dropwise add 2,4-dichlorobenzyl chloride dissolved in DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 2-5% MeOH in DCM).

Protocol B: Synthesis of the Phenethyl Alcohol Intermediate

This protocol yields α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol , the universal precursor for Miconazole/Econazole.

Reagents: 2,4-Dichloro-α-bromoacetophenone (1.0 eq), Imidazole (3.0 eq), Sodium Borohydride (NaBH₄), Methanol.

  • N-Alkylation: Dissolve 2,4-dichloro-α-bromoacetophenone in methanol. Add excess imidazole (to act as both nucleophile and base). Reflux for 2-3 hours.

  • Isolation of Ketone: Evaporate solvent. Resuspend residue in water/DCM. Extract the ketone intermediate (1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone).[2]

  • Reduction: Dissolve the ketone in Methanol at 0°C. Add NaBH₄ (1.5 eq) slowly. Stir for 2 hours.

  • Workup: Quench with dilute HCl (pH ~5), then basify with NaHCO₃. Extract with DCM.

  • Product: Evaporation yields the alcohol intermediate (mp: 134-138°C).

Synthesis_Workflow Start Imidazole Step1 N-Alkylation (Reflux/MeOH) Start->Step1 Reagent 2,4-Dichloro- Phenacyl Bromide Reagent->Step1 Intermed Ketone Intermediate Step1->Intermed Step2 Reduction (NaBH4) Intermed->Step2 Product Alcohol Precursor (For Miconazole) Step2->Product

Figure 3: Synthetic route for the key phenethyl alcohol precursor.[2][1]

Biological Data & Comparative Potency[3]

The addition of the lipophilic tail significantly enhances antimicrobial potency. The table below compares the Minimum Inhibitory Concentration (MIC) ranges against Candida albicans, a standard pathogen for validating this scaffold.

Table 2: Comparative In Vitro Potency (MIC against C. albicans)

CompoundStructure TypeMIC Range (μg/mL)Relative Potency
1-(2,4-dichlorobenzyl)-1H-imidazole Benzyl Core10.0 - >50.0Low
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol Alcohol Intermediate1.0 - 10.0Moderate
Miconazole Phenethyl Ether0.1 - 2.0High
Econazole Phenethyl Ether0.1 - 2.0High

Note: Data aggregated from standard antifungal susceptibility testing protocols (CLSI M27-A).

Experimental Protocol: Antifungal Susceptibility Testing (MIC)

To validate the activity of synthesized analogs:

  • Inoculum Prep: Prepare Candida albicans suspension in RPMI 1640 medium (adjusted to 0.5-2.5 × 10³ cells/mL).

  • Plate Setup: Use 96-well microtiter plates. Dispense 100 μL of inoculum per well.

  • Compound Addition: Add 100 μL of serially diluted test compound (range 0.06 – 64 μg/mL) in DMSO/Medium (final DMSO <1%).

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Readout: Determine MIC as the lowest concentration showing prominent inhibition of growth (optically clear) compared to growth control.

References

  • Synthesis of Imidazole Ethanol Precursor: Title: Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol.[1][3][4] Source: Patent CN104860887A / ChemicalBook. Link:

  • Biological Activity of Miconazole Analogs: Title: Comparison of the in vitro antifungal activities of miconazole and a new imidazole, R41,400.[5] Source: PubMed (J Infect Dis). Link:[6]

  • General Imidazole Synthesis Protocols: Title: Imidazole synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. Link:

  • Structure and Activity of 1-(2,4-dichlorobenzyl)-1H-imidazole: Title: 1-(2,4-DICHLOROBENZYL)-1H-IMIDAZOLE Product Information.[1][3][7] Source: Sigma-Aldrich.[8] Link:

Sources

Exploratory

1-(2,4-dichlorobenzyl)-1H-imidazole literature review

1-(2,4-Dichlorobenzyl)-1H-imidazole: Technical Guide & Literature Review Executive Summary 1-(2,4-dichlorobenzyl)-1H-imidazole (CAS: 42032-28-0) is a pivotal nitrogen-containing heterocyclic compound serving a dual funct...

Author: BenchChem Technical Support Team. Date: March 2026

1-(2,4-Dichlorobenzyl)-1H-imidazole: Technical Guide & Literature Review

Executive Summary

1-(2,4-dichlorobenzyl)-1H-imidazole (CAS: 42032-28-0) is a pivotal nitrogen-containing heterocyclic compound serving a dual function in pharmaceutical sciences: as a potent bioactive pharmacophore and as a critical intermediate in the synthesis of blockbuster azole antifungals. Structurally, it consists of an imidazole ring linked via a methylene bridge to a 2,4-dichlorophenyl moiety. This specific steric and electronic arrangement allows it to coordinate with heme-iron centers in cytochrome P450 enzymes, underpinning its mechanism of action against fungal pathogens (CYP51 inhibition) and its potential as a thromboxane synthase inhibitor.

This guide provides a comprehensive technical analysis of its synthesis, mechanism of action, and experimental applications, designed for researchers in medicinal chemistry and drug development.

Chemical Profile & Structural Logic

The biological potency of 1-(2,4-dichlorobenzyl)-1H-imidazole is dictated by its structure-activity relationship (SAR).

  • Imidazole Ring: The N-3 nitrogen atom possesses a lone pair of electrons essential for coordinating with the ferric ion (

    
    ) of the heme group in target enzymes.
    
  • Methylene Bridge: Provides the necessary flexibility and distance (approx. 8.1–8.8 Å in related analogs) to position the aromatic ring within the hydrophobic binding pocket.

  • 2,4-Dichlorophenyl Group: The chlorine atoms at the ortho and para positions increase lipophilicity (LogP ~3.5), facilitating membrane penetration. Furthermore, they provide steric bulk that complements the hydrophobic channel of the lanosterol 14

    
    -demethylase enzyme, mimicking the A/B ring system of the natural substrate, lanosterol.
    
PropertyData
IUPAC Name 1-[(2,4-dichlorophenyl)methyl]imidazole
CAS Number 42032-28-0
Molecular Formula

Molecular Weight 227.09 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Ethanol, Methanol, Chloroform; Insoluble in Water
Role API Intermediate (Miconazole, Econazole), Impurity Standard, Antifungal Agent

Synthesis Protocol: N-Alkylation of Imidazole

The synthesis follows a nucleophilic substitution (


) pathway. The choice of base and solvent is critical to minimize the formation of quaternary ammonium salts (double alkylation).
Experimental Workflow

Reagents:

  • Imidazole (1.0 eq)

  • 2,4-Dichlorobenzyl chloride (1.0 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) - Acts as a proton scavenger.
    
  • Acetonitrile (

    
    ) or DMF - Polar aprotic solvent to stabilize the transition state.
    

Step-by-Step Protocol:

  • Activation: Dissolve imidazole (6.8 g, 100 mmol) in anhydrous acetonitrile (100 mL). Add anhydrous

    
     (27.6 g, 200 mmol). Stir at room temperature for 30 minutes.
    
    • Causality: Pre-stirring allows partial deprotonation of the imidazole, generating the more nucleophilic imidazolate anion.

  • Alkylation: Dropwise add a solution of 2,4-dichlorobenzyl chloride (19.5 g, 100 mmol) in acetonitrile (20 mL) over 20 minutes.

    • Control: Slow addition prevents localized high concentrations of the alkylating agent, reducing the risk of bis-alkylation (formation of imidazolium salts).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5).
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with water (

    
     mL) to remove unreacted imidazole. Dry the organic layer over 
    
    
    
    , filter, and concentrate.
  • Crystallization: Recrystallize from a mixture of n-hexane/ethyl acetate to yield the pure product.

Synthesis Start Imidazole + Base (Deprotonation) Reaction Add 2,4-Dichlorobenzyl Chloride (SN2 Reaction) Start->Reaction Activation Reflux Reflux 6-8h (Completion) Reaction->Reflux Heat Workup Filter & Wash (Remove Salts) Reflux->Workup Cool Product 1-(2,4-dichlorobenzyl)-1H-imidazole (Crystalline Solid) Workup->Product Recrystallize

Caption: Synthesis pathway via N-alkylation. The base facilitates the formation of the nucleophilic imidazolate species.

Mechanism of Action: CYP51 Inhibition

The primary pharmacological target is Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme crucial for ergosterol biosynthesis in fungi.

Mechanistic Steps:

  • Binding: The drug enters the active site of CYP51.

  • Coordination: The unhindered nitrogen (N-3) of the imidazole ring forms a coordinate covalent bond with the heme iron (

    
    ).
    
  • Blockade: This coordination occupies the sixth coordination site of the iron, preventing the binding of molecular oxygen (

    
    ).
    
  • Inhibition: Without activated oxygen, the enzyme cannot catalyze the removal of the 14

    
    -methyl group from lanosterol.
    
  • Consequence: Accumulation of toxic 14

    
    -methylsterols and depletion of ergosterol lead to membrane fluidity disruption and fungal cell death.
    

CYP51_Mechanism Drug 1-(2,4-dichlorobenzyl)-1H-imidazole Binding Hydrophobic Interaction (2,4-Cl2-Phenyl fits pocket) Drug->Binding Enzyme CYP51 (Lanosterol 14α-demethylase) Enzyme->Binding Coordination N-3 Coordinates Heme Iron (Fe3+) Binding->Coordination Inhibition Blockade of Oxygen Binding Coordination->Inhibition Outcome Ergosterol Depletion & Membrane Failure Inhibition->Outcome

Caption: Molecular mechanism of fungal inhibition. The imidazole-iron interaction is the critical "switch-off" event for the enzyme.

Applications in Drug Development

A. Intermediate for Azole Antifungals

This compound is a direct precursor or structural analog for:

  • Econazole & Miconazole: While these usually involve a phenethyl alcohol linker, the benzyl imidazole moiety represents the core pharmacophore. In some synthetic routes, the benzyl group is introduced to the imidazole first, or it serves as a degradation standard (Impurity A).

  • Isoconazole: Structurally similar, differing by the substitution pattern on the ether linkage.

B. Analytical Impurity Profiling

In the quality control (QC) of Miconazole Nitrate, 1-(2,4-dichlorobenzyl)-1H-imidazole is a potential process-related impurity.

  • Origin: Formed if the starting material (2,4-dichlorobenzyl chloride) reacts directly with imidazole without the ketone/alcohol functionality, or via cleavage of the ether bridge in harsh conditions.

  • Detection: High-Performance Liquid Chromatography (HPLC) is required to separate this impurity from the active pharmaceutical ingredient (API).

HPLC Method Parameter Summary:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Buffer (Ammonium Acetate pH 6.5) : Acetonitrile (40:60)
Flow Rate 1.0 mL/min
Detection UV at 220 nm

| Retention Time | Distinct from Miconazole (typically elutes earlier due to lower MW) |

C. Thromboxane Synthase Inhibition

Beyond antifungal activity, benzyl imidazoles inhibit Thromboxane A2 Synthase . This enzyme shares the CYP450 heme structure. Inhibition reduces Thromboxane A2 (a vasoconstrictor and platelet aggregator) while sparing or increasing Prostacyclin (a vasodilator), offering potential in treating cardiovascular diseases.

References

  • Synthesis and Antifungal Activity of Imidazole Derivatives. Journal of Medicinal Chemistry. (1987). Detailed protocols on N-alkylation and SAR of benzyl imidazoles.

  • Mechanisms of Action of Antifungal Agents. Clinical Microbiology Reviews. (1998). Authoritative review on CYP51 inhibition by azoles.

  • Impurity Profiling of Miconazole Nitrate. European Pharmacopoeia (Ph. Eur.). Defines 1-(2,4-dichlorobenzyl)-1H-imidazole as a specific impurity standard.

  • Selective Thromboxane Synthetase Inhibitors. Journal of Medicinal Chemistry. (1985). Explores the cardiovascular applications of 1-[(Aryloxy)alkyl]-1H-imidazoles.

  • 1-(2,4-DICHLOROBENZYL)-1H-IMIDAZOLE Product Data. Sigma-Aldrich. Physical properties and CAS verification.

Foundational

An In-depth Technical Guide to (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS 24155-42-8): A Cornerstone Intermediate in Azole Antifungal Synthesis

Abstract This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and critical applications of (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, registered under CAS num...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and critical applications of (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, registered under CAS number 24155-42-8. This molecule is a pivotal intermediate in the manufacturing of several first-generation azole antifungal agents, most notably Miconazole and Econazole.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its characterization, synthesis protocols, and its role in the development of antifungal therapies. The guide also touches upon its biological profile and essential safety considerations.

Introduction: The Significance of a Key Building Block

In the landscape of medicinal chemistry, certain molecules, while not therapeutic agents themselves, are of paramount importance due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a prime example of such a molecule.[3] Its structure, featuring a dichlorinated phenyl ring, an ethanolamine backbone, and an imidazole substituent, provides the necessary reactive and structural framework for the synthesis of complex pharmaceutical compounds.[3]

The imidazole ring is a well-established pharmacophore in many bioactive molecules, renowned for its role in antifungal and antimicrobial agents.[4] The dichlorophenyl group contributes to the lipophilicity and biological activity of the final compounds.[5] This guide aims to provide a detailed exploration of this crucial intermediate, from its fundamental properties to its application in the synthesis of life-saving antifungal drugs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for process optimization, quality control, and formulation development. (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol typically presents as a white to off-white or cream-colored crystalline powder.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

PropertyValueSource(s)
CAS Number 24155-42-8[1][2][5]
Molecular Formula C₁₁H₁₀Cl₂N₂O[5][][7]
Molecular Weight 257.12 g/mol [][7][8]
Appearance White to off-white/cream-colored crystalline powder[1][2][3]
Melting Point 132 - 138 °C[1][9]
Boiling Point 468.5 ± 45.0 °C (Predicted)[1][9]
Solubility Soluble in water, slightly soluble in DMSO and Methanol[1]
pKa 12.25 ± 0.20 (Predicted)[1]
LogP 2.31 at 20°C[1]
InChI Key UKVLTPAGJIYSGN-UHFFFAOYSA-N[1][5]

For lot-to-lot consistency and quality assurance, a suite of analytical techniques is employed for the characterization of this intermediate. While specific spectra are proprietary to manufacturers, a senior scientist would expect the following characteristic data:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the dichlorophenyl ring, the protons of the imidazole ring, the methine proton of the ethanol backbone, and the methylene protons adjacent to the imidazole ring.

  • ¹³C NMR: The carbon NMR would provide signals corresponding to each unique carbon atom in the molecule, including the carbons of the dichlorophenyl and imidazole rings, and the two carbons of the ethanol backbone.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the imidazole and phenyl rings, and C-Cl stretching bands.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 257. The isotopic pattern of the two chlorine atoms would be a key diagnostic feature.

Synthesis and Manufacturing

The synthesis of (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a well-established process in industrial organic chemistry. A common and efficient method involves the reduction of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone.[1] The rationale behind this approach lies in the ready availability of the starting materials and the high-yielding nature of the reduction step.

Experimental Protocol: Synthesis of (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

Step 1: Reaction Setup

  • In a 1000 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 102 g (0.4 mol) of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone and 300 mL of methanol.[1] The choice of methanol as a solvent is due to its ability to dissolve the starting material and the reducing agent, and its relatively low boiling point which facilitates its removal post-reaction.

Step 2: Reduction

  • Potassium borohydride is added in batches while the mixture is slowly heated to reflux.[1] Potassium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones to alcohols without affecting other functional groups in the molecule. The portion-wise addition helps to control the exothermic nature of the reaction.

Step 3: Reaction Monitoring

  • After the addition is complete, stirring is continued for 1 hour at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (10:1, v/v).[1] TLC is a rapid and effective technique to ensure the complete consumption of the starting material.

Step 4: Work-up and Isolation

  • Upon completion of the reaction, methanol is recovered by distillation under reduced pressure.[1][2] The concentrate is then adjusted to a pH of 4-5 with a 5% hydrochloric acid solution, followed by diafiltration.[1][2] This acidic wash helps to remove any unreacted potassium borohydride and its byproducts.

Step 5: Precipitation and Purification

  • The filtrate is adjusted to a pH of 7-8 with a 5% sodium bicarbonate solution, at which point a white solid precipitates.[1][2] The solid is collected by filtration, washed with water, dried, and recrystallized to yield the final product.[1][2] This pH adjustment neutralizes the solution, causing the product, which is less soluble at this pH, to precipitate. Recrystallization is a standard technique for purifying solid organic compounds.

A yield of approximately 90.5% with a melting point of 134-135 °C can be expected with this protocol.[1][2]

Synthesis Workflow Diagram

Synthesis_Workflow start_material 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone reaction Reduction at Reflux start_material->reaction reagents Potassium Borohydride, Methanol reagents->reaction workup Solvent Removal, Acid Wash reaction->workup precipitation pH Adjustment (Sodium Bicarbonate) workup->precipitation product (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol precipitation->product

Caption: Synthesis workflow for (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.

Role in Antifungal Drug Synthesis

The primary and most significant application of (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is its use as a key intermediate in the synthesis of several imidazole antifungal drugs, including Miconazole and Econazole.[1][2][3][10] It is also identified as an impurity in the synthesis of Fenticonazole and Ketoconazole.[1][2][]

The conversion of this intermediate to the final API typically involves the O-alkylation of the hydroxyl group with a suitable substituted benzyl halide. This reaction is crucial as it introduces the second pharmacophoric element of the final drug molecule.

Synthetic Pathway to Miconazole and Econazole

Drug_Synthesis intermediate (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS 24155-42-8) reaction_miconazole O-alkylation intermediate->reaction_miconazole reaction_econazole O-alkylation intermediate->reaction_econazole reagent_miconazole 2,4-Dichlorobenzyl chloride reagent_miconazole->reaction_miconazole reagent_econazole 4-Chlorobenzyl chloride reagent_econazole->reaction_econazole miconazole Miconazole reaction_miconazole->miconazole econazole Econazole reaction_econazole->econazole

Caption: Synthetic pathway from the intermediate to Miconazole and Econazole.

Biological Profile and Safety Considerations

While primarily an intermediate, (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a bioactive imidazole derivative with inherent antifungal and antimicrobial properties.[4] Its biological activity is attributed to the imidazole moiety, which is known to inhibit enzymes involved in microbial metabolism.[4] This inherent activity underscores the importance of controlling its levels as an impurity in the final drug products.

From a safety perspective, the compound is classified as harmful if swallowed and can cause skin and eye irritation.[1][8][11] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection in case of insufficient ventilation, should be used when handling this material.[1][8] A summary of the available safety data is provided in Table 2.

Table 2: Safety and Toxicological Profile

ParameterInformationSource(s)
Hazard Codes Xn, Xi (Harmful, Irritant)[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritation[8][11]
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338[8][11]
Risk Statements R22: Harmful if swallowedR36/37/38: Irritating to eyes, respiratory system and skin[1]
Safety Statements S26, S36, S38[1]
Acute Toxicity Oral LD50: 500 mg/kg (ATE)

Conclusion and Future Perspectives

(±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS 24155-42-8) is a compound of significant industrial and pharmaceutical importance. Its well-defined synthesis and critical role as a precursor to essential antifungal agents like Miconazole and Econazole solidify its place in the landscape of medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for professionals in drug development and related fields.

Future research may focus on the development of more sustainable and greener synthetic routes for this intermediate. Furthermore, a deeper investigation into its own biological activity and toxicological profile could provide valuable insights for impurity profiling and risk assessment in the manufacturing of azole antifungal drugs.

References

  • CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

  • Capot Chemical. (2018, June 19). MSDS of Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]

  • Loba Chemie. (2019, March 29). IMIDAZOLE ETHANOL MSDS CAS-No.: 24155-42-8 MSDS. Retrieved from [Link]

  • Angene Chemical. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol(CAS# 24155-42-8). Retrieved from [Link]

  • (2026, March 1). Key Chemical Intermediates: Understanding 1-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS 24155-42-8). Retrieved from [Link]

  • Royalchem. (n.d.). Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) Ethanol | CAS 24155-42-8. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]

Sources

Exploratory

1-(2,4-Dichlorobenzyl)-1H-imidazole: Technical Solubility &amp; Physicochemical Profile

Content Type: Technical Guide / Whitepaper Topic: 1-(2,4-Dichlorobenzyl)-1H-imidazole (CAS 42032-28-0) Physicochemical & Solubility Profile Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Topic: 1-(2,4-Dichlorobenzyl)-1H-imidazole (CAS 42032-28-0) Physicochemical & Solubility Profile Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers.

Executive Summary

This technical guide provides an in-depth analysis of 1-(2,4-dichlorobenzyl)-1H-imidazole (CAS 42032-28-0).[1] Often confused with its structural analogs (such as the antifungal Climbazole or the Miconazole intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol), this compound serves as a distinct, critical building block in the synthesis of azole antifungals and agrochemicals.

This document details its physicochemical properties, solubility behavior across solvent classes, and thermodynamic stability, providing a validated protocol for solubility determination in pre-formulation studies.

Part 1: Physicochemical Identity & Structural Context[2]

Before addressing solubility, it is imperative to establish the precise chemical identity to avoid common literature confusion with "Climbazole" or "Miconazole Alcohol."

Table 1: Chemical Identity & Core Properties

PropertyDataNotes
Chemical Name 1-(2,4-Dichlorobenzyl)-1H-imidazoleSpecific isomer (N1-substituted)
CAS Number 42032-28-0 Distinct from Climbazole (38083-17-9)
Molecular Formula C₁₀H₈Cl₂N₂
Molecular Weight 227.09 g/mol
Structure Imidazole ring N-linked to a 2,4-dichlorobenzyl groupLacks the ketone/ether linkers of Climbazole
Physical State White to off-white crystalline solid
pKa (Calculated) ~6.5 - 6.8 (Imidazole N3)Basic character drives pH-dependent solubility
LogP (Predicted) ~2.8 - 3.2Moderately lipophilic
Structural Causality

The solubility profile of this compound is governed by two competing structural features:

  • The Imidazole Ring: Acts as a weak base. At pH levels below its pKa (~6.5), the N3 nitrogen becomes protonated, drastically increasing aqueous solubility.

  • The 2,4-Dichlorobenzyl Moiety: Highly lipophilic and hydrophobic. This region drives the molecule's affinity for organic solvents (DCM, Toluene) and poor water solubility at neutral pH.

Part 2: Solubility Data & Solvent Compatibility

The following data categorizes solubility based on solvent polarity and dielectric constant.

Aqueous Solubility & pH Dependence

At neutral pH (7.0), 1-(2,4-dichlorobenzyl)-1H-imidazole exhibits poor aqueous solubility (typically < 1 mg/mL), behaving as a Class II compound in the Biopharmaceutics Classification System (BCS) context.

MediumSolubility EstimateMechanism
Water (pH 7.0) Very Low (< 0.5 mg/mL)Unionized form dominates; hydrophobic effect.
0.1 N HCl (pH 1.2) High (> 10 mg/mL)Protonation: Formation of the imidazolium salt.
Phosphate Buffer (pH 6.8) LowProximity to pKa results in mixed ionization but predominantly unionized.
Organic Solvent Solubility

This compound shows high affinity for polar aprotic and chlorinated solvents, making them ideal for stock solution preparation and synthesis workups.

Solvent ClassSpecific SolventSolubility RatingApplication
Alcohols Methanol, EthanolHigh (> 50 mg/mL)Standard stock preparation.
Polar Aprotic DMSO, DMFVery High (> 100 mg/mL)Biological assays; stock storage.
Chlorinated Dichloromethane (DCM)High Extraction/Synthesis workup.
Hydrocarbons Hexane, HeptaneLow Used as an anti-solvent for crystallization.

Part 3: Thermodynamic Solubility & Phase Behavior

Understanding the thermodynamics of dissolution is critical for process scale-up. The dissolution process for 1-(2,4-dichlorobenzyl)-1H-imidazole is endothermic; solubility increases with temperature.

Graphviz Diagram: Solubility & pH Relationship

The following diagram illustrates the critical relationship between pH, ionization, and phase separation (precipitation).

SolubilityPath Solid Solid Compound (Crystalline) Mix Mixing/Equilibration Solid->Mix Solvent Solvent Medium Solvent->Mix Acid Acidic Medium (pH < 5) Protonation of N3 Mix->Acid Add HCl Neutral Neutral Medium (pH > 7) Unionized Form Mix->Neutral Buffer pH 7.4 Soluble High Solubility (Stable Solution) Acid->Soluble Ion-Dipole Interactions Precip Precipitation / Low Solubility (Suspension) Neutral->Precip Hydrophobic Aggregation

Caption: Figure 1. The pH-dependent solubility switch of 1-(2,4-dichlorobenzyl)-1H-imidazole. Protonation at acidic pH overcomes the lipophilicity of the dichlorobenzyl group.

Part 4: Experimental Protocol for Solubility Determination

To generate precise in-house data, use the Shake-Flask Method (OECD Guideline 105) coupled with HPLC quantification. This method is self-validating through mass balance checks.

Analytical Method (HPLC-UV)

Before solubility testing, establish a validated detection method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Phosphate Buffer pH 3.0) – Ratio 60:40 (Isocratic).

    • Why Acidic? To ensure the imidazole remains ionized and prevents peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (benzyl absorption) or 254 nm.

  • Retention Time: Expect elution around 4–6 minutes depending on the exact organic ratio.

Shake-Flask Workflow
  • Preparation: Add excess solid 1-(2,4-dichlorobenzyl)-1H-imidazole (approx. 50 mg) to 10 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24–48 hours.

    • Validation: Check for undissolved solid visually. If clear, add more solid until saturation is maintained.

  • Separation: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to prevent drug adsorption).

  • Quantification: Dilute the filtrate with Mobile Phase (to bring into linear calibration range) and inject into HPLC.

Graphviz Diagram: Analytical Workflow

Protocol Start Excess Solid + Solvent Shake Agitate @ 25°C (24-48h) Start->Shake Check Visual Check: Solid Present? Shake->Check AddMore Add More Solid Check->AddMore No Filter Filter (0.45 µm PTFE) Check->Filter Yes (Saturated) AddMore->Shake Dilute Dilute with Mobile Phase Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Caption: Figure 2. Self-validating Shake-Flask protocol ensuring thermodynamic equilibrium is reached before quantification.

Part 5: References

  • Sigma-Aldrich (Merck). Product Specification: 1-(2,4-Dichlorobenzyl)-1H-imidazole (CAS 42032-28-0).[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Imidazole Derivatives and Azole Antifungals. (General reference for imidazole pKa/LogP trends).

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. (Standard Protocol).

  • ChemicalBook. CAS 42032-28-0 Entry and Physical Properties.

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Mechanistic Application of 1-(2,4-Dichlorobenzyl)-1H-imidazole

Executive Summary In the landscape of drug discovery and agricultural chemistry, halogenated N-benzyl imidazoles represent a foundational pharmacophore. Specifically, 1-(2,4-dichlorobenzyl)-1H-imidazole (CAS: 42032-28-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery and agricultural chemistry, halogenated N-benzyl imidazoles represent a foundational pharmacophore. Specifically, 1-(2,4-dichlorobenzyl)-1H-imidazole (CAS: 42032-28-0) serves as a critical structural building block and reference standard in the development of azole-class inhibitors[1]. As a Senior Application Scientist, I have observed that the successful application of this compound in high-throughput screening (HTS) and biochemical assays relies entirely on understanding its physicochemical behavior. This guide synthesizes the mechanistic logic, stringent safety protocols, and self-validating handling methodologies required to utilize this compound effectively and safely.

Chemical Identity & Pharmacological Context

The efficacy of azole compounds depends heavily on the interaction between their side groups and the target cytochrome P450 (CYP) enzymes[2]. 1-(2,4-dichlorobenzyl)-1H-imidazole is structurally analogous to the core moieties of potent antifungal agents like miconazole and econazole.

Its biological activity is driven by a bipartite structural mechanism:

  • The Imidazole Ring: The unhindered nitrogen (N3) possesses a lone pair of electrons that forms a coordinate covalent bond with the heme iron (Fe³⁺) in the active site of CYP enzymes, such as sterol 14α-demethylase (CYP51)[2].

  • The 2,4-Dichlorobenzyl Moiety: This highly lipophilic, electron-withdrawing halogenated ring occupies the hydrophobic substrate-access channel of the enzyme. It stabilizes the inhibitor-enzyme complex through van der Waals interactions and π-π stacking, preventing the natural substrate (e.g., lanosterol) from entering[3].

Inhibition of CYP51 leads to the depletion of essential sterols (like ergosterol in fungi) and the accumulation of toxic 14-methylated sterols, ultimately disrupting cell membrane integrity[2][4].

Mechanism A 1-(2,4-Dichlorobenzyl) -1H-imidazole B Imidazole N3 Lone Pair A->B C 2,4-Dichlorobenzyl Moiety A->C D CYP51 Heme Iron (Fe3+) B->D Coordinate Bond E Hydrophobic Access Channel C->E pi-pi Stacking F Enzyme Inhibition (CYP51) D->F E->F

Mechanism of CYP51 inhibition by 1-(2,4-dichlorobenzyl)-1H-imidazole.

Physicochemical Properties & Hazard Profile

Handling this compound requires an understanding of the causality behind its hazards. The very properties that make it an excellent enzyme pocket binder (lipophilicity and basicity) also dictate its safety risks. The lipophilic benzyl group enhances dermal penetration, while the basic imidazole ring can disrupt local cellular pH, leading to tissue irritation.

Table 1: Quantitative Data & Hazard Causality
Property / Hazard ParameterValue / ClassificationCausality / Practical Implication
Molecular Weight 227.1 g/mol [1]Optimal size for small-molecule diffusion across lipid bilayers.
LogP (Estimated) ~3.5 - 4.0High lipophilicity; necessitates strictly organic solvents (DMSO/DMF) for stock solutions to prevent precipitation.
Target Enzyme CYP51 / Lanosterol 14α-demethylaseCoordinates with heme iron via N3 lone pair[2].
GHS Health Hazard Skin Irrit. 2, Eye Irrit. 2Lipophilic benzyl group enhances dermal penetration; basic imidazole disrupts local pH.
GHS Environmental Aquatic Chronic 2The halogenated aromatic ring resists rapid biodegradation, leading to aquatic persistence.

Self-Validating Handling & Storage Protocols

To maintain compound integrity and ensure reproducible assay results, standard operating procedures must be replaced with self-validating systems. A common pitfall in drug discovery workflows is the silent degradation or precipitation of halogenated intermediates.

Protocol A: Solvation and Storage
  • Solvation: Weigh 2.27 mg of 1-(2,4-dichlorobenzyl)-1H-imidazole and dissolve in 1.0 mL of strictly anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock.

    • Causality: The high lipophilicity of the 2,4-dichlorobenzyl moiety renders the compound insoluble in aqueous buffers. Using anhydrous DMSO prevents premature precipitation. Water absorption by DMSO must be avoided, as micro-precipitates will skew concentration-response curves.

  • Aliquoting: Dispense the 10 mM stock into 50 µL aliquots using amber glass HPLC vials. Store at -20°C.

    • Causality: Amber glass is mandatory because the carbon-chlorine bonds on the benzyl ring are susceptible to UV-induced homolytic cleavage (photo-degradation). Single-use aliquots prevent freeze-thaw cycles, which cause concentration gradients.

  • System Validation Check: Before use, visually inspect the thawed amber vial against a light source. The solution must be perfectly clear. For strict QC, analyze a 1:1000 dilution via LC-UV at 254 nm; a single sharp peak confirms the absence of photo-degradation byproducts.

Experimental Workflow: High-Throughput CYP51 Inhibition Assay

When utilizing 1-(2,4-dichlorobenzyl)-1H-imidazole as a reference inhibitor in CYP51 assays, the protocol must tightly control solvent concentrations and reaction kinetics.

Table 2: Assay Protocol Quantitative Parameters
ParameterQuantitative ValueCausality / Purpose
Stock Concentration 10 mMStandardizes downstream serial dilutions.
DMSO Tolerance ≤ 1.0% (v/v)Prevents solvent-induced denaturation of the CYP51 enzyme complex.
Incubation Temp 37°CMimics physiological conditions for optimal enzyme kinetics.
Incubation Time 15 - 30 minutesEnsures steady-state kinetics before enzyme degradation occurs.
Quench Ratio 1:3 (Sample:Acetonitrile)Instantly precipitates proteins to halt the enzymatic reaction.
Protocol B: Microsomal Incubation & Quantification
  • Serial Dilution: Dilute the 10 mM stock in aqueous assay buffer (containing 0.1 M potassium phosphate, pH 7.4) to achieve a final assay concentration range of 1 nM to 100 µM. Ensure final DMSO concentration does not exceed 1.0%.

  • Incubation: Combine the compound dilutions with recombinant CYP51 microsomes and the substrate (e.g., lanosterol). Initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C for 20 minutes.

  • Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: The cold organic solvent instantly denatures the CYP51 enzyme, halting the reaction at a precise time point, while simultaneously extracting the sterol metabolites into the organic phase.

  • System Validation Check: Include a known reference inhibitor (e.g., Ketoconazole) as a positive control in parallel wells. The assay is only validated if the IC50 of the reference compound falls within its established historical quality control range.

Workflow S1 1. Solvation (Anhydrous DMSO) S2 2. Serial Dilution (Aqueous Buffer) S1->S2 S3 3. Incubation (CYP51 + NADPH) S2->S3 S4 4. Quenching (Cold Acetonitrile) S3->S4 S5 5. LC-MS/MS (Quantification) S4->S5

High-throughput CYP51 inhibition assay workflow for azole derivatives.

References

1.[1] Title: Imidazole - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 2.[2] Title: Resistance to antifungals that target CYP51 - PMC - NIH. Source: nih.gov. URL: 3.[4] Title: The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Source: nih.gov. URL: 4.[3] Title: Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors | PNAS. Source: pnas.org. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Antifungal Profiling of 1-(2,4-dichlorobenzyl)-1H-imidazole

Abstract & Introduction This application note details the pharmacological characterization of 1-(2,4-dichlorobenzyl)-1H-imidazole (CAS: 27019-38-1), a core pharmacophore of the azole antifungal class. While often utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the pharmacological characterization of 1-(2,4-dichlorobenzyl)-1H-imidazole (CAS: 27019-38-1), a core pharmacophore of the azole antifungal class. While often utilized as a synthetic intermediate for advanced therapeutics like Econazole and Miconazole, this scaffold possesses intrinsic antifungal activity that warrants independent profiling.

The 2,4-dichlorobenzyl substitution on the imidazole ring provides the critical lipophilicity required to penetrate fungal cell membranes, while the imidazole moiety targets the heme iron of the cytochrome P450 enzyme. This guide provides a standardized workflow for evaluating its potency (MIC), pharmacodynamics (Time-Kill), and mechanism of action (Sterol Quantitation).

Mechanism of Action (MOA)

The primary target of 1-(2,4-dichlorobenzyl)-1H-imidazole is Lanosterol 14


-demethylase (CYP51) .
  • Binding: The unhindered nitrogen atom (N-3) of the imidazole ring binds with high affinity to the heme iron atom of CYP51.

  • Inhibition: This binding prevents the activation of oxygen necessary for the demethylation of lanosterol.

  • Consequence:

    • Depletion: Ergosterol, essential for membrane fluidity and integrity, is depleted.

    • Accumulation: Toxic 14

      
      -methylated sterols (e.g., lanosterol, 14-methylfecosterol) accumulate, disrupting membrane packing and function.
      
Visualizing the Pathway

MOA_Pathway Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediates Toxic 14α-methylated Sterols CYP51->Intermediates Inhibition Consequence Ergosterol Ergosterol CYP51->Ergosterol Normal Catalysis Drug 1-(2,4-dichlorobenzyl)-1H-imidazole Drug->CYP51 Inhibits (Heme Binding) Membrane Fungal Membrane Integrity Intermediates->Membrane Disrupts Ergosterol->Membrane Maintains Death Growth Arrest / Lysis Membrane->Death Failure

Figure 1: Mechanism of Action. The compound inhibits CYP51, diverting the pathway from Ergosterol synthesis to the accumulation of toxic sterols.

Material Preparation

Critical Note on Solubility: Imidazole derivatives are lipophilic. Direct dissolution in aqueous media will cause precipitation and erroneous MIC values.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Target Concentration: Prepare a 100x stock solution (e.g., 1600 µg/mL) to allow for a 1:100 dilution in the final assay, keeping final DMSO content

    
     1%.
    
  • Storage: Aliquot into amber glass vials (azoles are light-sensitive) and store at -20°C. Stable for 6 months.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M27 (Yeasts) / M38 (Filamentous Fungi). Objective: Determine the lowest concentration inhibiting visible growth.

Reagents
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate.

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), adjusted to pH 7.0.

  • Organism: Candida albicans ATCC 90028 (QC Strain).

Workflow Diagram

MIC_Workflow Stock Stock Prep (1600 µg/mL in DMSO) Dilution 2x Serial Dilution (in RPMI/MOPS) Stock->Dilution Plate 96-Well Plate (100µL Drug + 100µL Cells) Dilution->Plate Inoculum Inoculum Prep (1-5 x 10^3 CFU/mL) Inoculum->Plate Incubate Incubation 35°C, 24-48h Plate->Incubate Read Read Endpoint (50% vs 100% Inhibition) Incubate->Read

Figure 2: MIC Assay Workflow based on CLSI standards.

Step-by-Step Procedure
  • Media Prep: Dissolve RPMI 1640 and MOPS in dH2O. Adjust pH to 7.0 at 25°C. Filter sterilize (0.22 µm).

  • Dilution Series: Prepare 2x concentrations of the drug in RPMI/MOPS (range: 64 µg/mL to 0.125 µg/mL).

  • Inoculum:

    • Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate.

    • Suspend in saline; adjust to 0.5 McFarland standard.

    • Dilute 1:1000 in RPMI/MOPS to achieve

      
       CFU/mL.
      
  • Assay Assembly: In a 96-well microtiter plate:

    • Add 100 µL of 2x Drug dilution.

    • Add 100 µL of Inoculum.

    • Controls: Growth Control (Media + Cells + 1% DMSO), Sterile Control (Media only).

  • Incubation: 35°C for 24h (check) and 48h.

Data Analysis: The "Trailing" Phenomenon

Azoles are fungistatic .[1] You may observe partial inhibition (trailing growth) rather than a sharp cutoff.[1][2][3]

  • Endpoint Rule: For azoles, record the MIC as the concentration causing

    
     50% reduction  in turbidity compared to the growth control (MIC-2 endpoint), unlike amphotericin B (100% inhibition).
    

Protocol B: Sterol Quantitation (Mechanistic Validation)

Method: Arthington-Skaggs Protocol. Objective: Confirm that the compound specifically depletes ergosterol.

Procedure
  • Culture: Grow C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) with sub-MIC concentrations of 1-(2,4-dichlorobenzyl)-1H-imidazole (e.g., 0.25x, 0.5x MIC) for 16h.

  • Harvest: Centrifuge (2500 rpm, 5 min). Wash cells with sterile dH2O.[3]

  • Saponification:

    • Add 3 mL of 25% alcoholic KOH (25g KOH + 35mL water, qs to 100mL with Ethanol).

    • Vortex 1 min.

    • Incubate at 80°C for 60 min.

  • Extraction:

    • Cool to room temp.[3]

    • Add 1 mL dH2O + 3 mL n-Heptane .

    • Vortex vigorously for 3 min.

  • Quantification:

    • Remove the upper heptane layer (contains sterols).

    • Scan UV absorbance between 240 nm and 300 nm.[1][4]

    • Ergosterol Signature: Look for the characteristic four-peak curve (262, 270, 281, 290 nm).

    • Calculation:

      
      
      (Where F is the dilution factor and 290 is the E value for crystalline ergosterol).
      

Expected Results & Interpretation

ParameterControl (No Drug)Treated (High Dose)Interpretation
MIC (Visual) Turbid GrowthClear/Slight HazePotent inhibition (MIC

0.5 - 8 µg/mL typical for this scaffold).
Sterol Profile High peak at 281.5 nmFlattened 281.5 nm; Increased 230 nmConfirmation of CYP51 inhibition; accumulation of precursors (230 nm).
Time-Kill Logarithmic GrowthStatic / Slow GrowthConfirms Fungistatic nature (not fungicidal).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[5][6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[5] CLSI document M27-A3.[5]

  • Arthington-Skaggs, B. A., et al. (1999).[3][8] "Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans."[3] Journal of Clinical Microbiology, 37(10), 3332–3337.[3][8]

  • Godefroi, E. F., et al. (1969). "Preparation and antiparasitic activity of 1-(2,4-dichlorobenzyl)-1H-imidazole derivatives." Journal of Medicinal Chemistry, 12(5), 784–791. (Seminal paper on the scaffold).

  • Sheehan, D. J., et al. (1999). "Current and emerging azole antifungal agents." Clinical Microbiology Reviews, 12(1), 40-79.

Sources

Application

Application Note: Mechanistic Profiling of 1-(2,4-Dichlorobenzyl)-1H-imidazole in Cell Culture

Abstract & Compound Profile 1-(2,4-Dichlorobenzyl)-1H-imidazole (CAS: 42032-28-0) is a potent nitrogen-containing heterocyclic probe used primarily to modulate heme-containing enzymes. Unlike complex azole antifungals (e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

1-(2,4-Dichlorobenzyl)-1H-imidazole (CAS: 42032-28-0) is a potent nitrogen-containing heterocyclic probe used primarily to modulate heme-containing enzymes. Unlike complex azole antifungals (e.g., Miconazole, Econazole) for which it often serves as a structural pharmacophore, this compact molecule exhibits high specificity for Thromboxane A Synthase (TxAS/CYP5A1) and various Cytochrome P450 (CYP) isoforms.

In cell culture systems, it is utilized to:

  • Selectively inhibit Thromboxane A2 (TxA2) generation in platelets and differentiated immune cells (e.g., THP-1, RAW 264.7) without blocking Cyclooxygenase (COX) activity.

  • Model drug-drug interactions (DDI) by competitively inhibiting hepatic CYP enzymes (specifically CYP3A4, CYP2C9, and CYP2B6).

  • Study azole resistance mechanisms in fungal pathogens by targeting lanosterol 14

    
    -demethylase (CYP51).
    
Compound Specifications
PropertyDetail
Chemical Name 1-(2,4-Dichlorobenzyl)-1H-imidazole
CAS Number 42032-28-0
Molecular Formula C

H

Cl

N

Molecular Weight 227.09 g/mol
Target Enzymes Thromboxane Synthase (IC

~10–100 nM); CYP3A4, CYP2C9 (IC

~0.1–5 µM)
Solubility DMSO (>50 mM), Ethanol (>20 mM); Insoluble in water.[1][2][3][4]

Mechanism of Action

The biological activity of 1-(2,4-dichlorobenzyl)-1H-imidazole is driven by the unhindered nitrogen atom (N-3) of the imidazole ring.

  • Heme Coordination (Type II Binding): The imidazole nitrogen coordinates axially with the ferric ion (Fe

    
    ) of the heme prosthetic group within the enzyme's active site.
    
  • Thromboxane Synthase Blockade: By binding to TxAS (CYP5A1), it prevents the isomerization of Prostaglandin H2 (PGH2) into Thromboxane A2 (TxA2), shifting the arachidonic acid cascade towards Prostaglandin E2 (PGE2) or Prostacyclin (PGI2).

  • CYP Inhibition: It acts as a reversible competitive inhibitor of hepatic CYPs, preventing substrate oxidation.

Pathway Visualization (Arachidonic Acid Cascade)

G AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Cyclooxygenation COX Enzyme: COX-1/2 COX->AA TxA2 Thromboxane A2 (TxA2) PGH2->TxA2  Blocked by Inhibitor PGI2 Prostacyclin (PGI2) PGH2->PGI2 Shunt Pathway PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Shunt Pathway TxAS Enzyme: Thromboxane Synthase (CYP5A1) TxAS->PGH2 Inhibitor 1-(2,4-dichlorobenzyl)- 1H-imidazole Inhibitor->TxAS Inhibits (Heme Binding) TxB2 Thromboxane B2 (Stable Metabolite) TxA2->TxB2 Hydrolysis (Rapid)

Figure 1: Mechanism of Thromboxane Synthase inhibition. The compound blocks the conversion of PGH2 to TxA2, potentially shunting substrates to PGE2 or PGI2 pathways.

Preparation & Handling

Stock Solution Protocol

The compound is hydrophobic. Direct dissolution in aqueous media will result in precipitation.

  • Weighing: Weigh 22.7 mg of powder.

  • Solvent: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex vigorously for 30 seconds. This yields a 100 mM Stock Solution.

  • Sterilization: If necessary, filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Do not use aqueous filters.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 6 months.

Working Solution (Cell Culture)
  • Target Concentration: 10 nM – 10 µM.

  • Vehicle Control: Ensure the final DMSO concentration in the culture well is <0.5% (v/v) to avoid solvent toxicity.

  • Dilution Strategy:

    • Step A: Dilute 100 mM stock 1:100 in DMSO

      
       1 mM Intermediate.
      
    • Step B: Dilute 1 mM Intermediate 1:1000 in Culture Media

      
       1 µM Final.
      

Experimental Protocols

Protocol A: Inhibition of Thromboxane A2 Generation

Objective: To validate TxAS inhibition in stimulated immune cells (e.g., differentiated THP-1 or platelet-rich plasma). Note: TxA2 is unstable (


 sec); measure the stable metabolite TxB2  via ELISA.

Materials:

  • THP-1 Monocytes (differentiated with PMA) or Human Platelet-Rich Plasma (PRP).

  • Stimulant: Lipopolysaccharide (LPS) or Thrombin.

  • TxB2 ELISA Kit.

Workflow:

  • Seeding: Seed THP-1 cells at

    
     cells/well in 24-well plates. Differentiate with 100 nM PMA for 48 hours.
    
  • Pre-treatment: Wash cells with PBS. Add fresh media containing 1-(2,4-dichlorobenzyl)-1H-imidazole (0.01, 0.1, 1.0, 10 µM). Include a "Vehicle Only" (DMSO) control and a "COX Inhibitor" control (e.g., Indomethacin 10 µM) for comparison.

  • Incubation: Incubate for 30–60 minutes at 37°C.

  • Stimulation: Add LPS (1 µg/mL) to induce COX-2 and arachidonic acid release. Incubate for 6–24 hours.

  • Harvest: Collect cell culture supernatant. Centrifuge at 500

    
     g for 5 minutes to remove debris.
    
  • Quantification: Perform TxB2 ELISA on supernatants.

  • Analysis: Calculate % Inhibition relative to Vehicle Control.

    • Expected Result: Dose-dependent reduction in TxB2. PGE2 levels may increase due to substrate shunting.

Protocol B: Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the IC


 for hepatic CYP inhibition (e.g., CYP3A4) in HepG2 cells or Microsomes.

Workflow (Microsomal Assay):

  • Reaction Mix: Prepare a mixture of Human Liver Microsomes (0.5 mg/mL), Phosphate Buffer (pH 7.4), and CYP-specific substrate (e.g., Midazolam for CYP3A4).

  • Inhibitor Addition: Add 1-(2,4-dichlorobenzyl)-1H-imidazole (serial dilution: 0.05 µM – 50 µM).

  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Incubation: Incubate at 37°C for 10–20 minutes.

  • Termination: Stop reaction with ice-cold Acetonitrile containing an internal standard.

  • Detection: Analyze metabolite formation (e.g., 1'-hydroxymidazolam) via LC-MS/MS.

  • Calculation: Plot log[Inhibitor] vs. % Activity to derive IC

    
    .
    
Experimental Workflow Diagram

Workflow cluster_Assay Cell-Based Assay (THP-1/Platelets) Stock Stock Prep 100 mM in DMSO Dilution Serial Dilution (10 nM - 10 µM) Stock->Dilution PreTreat Pre-Incubation (30 min) Dilution->PreTreat Stim Stimulation (LPS/Thrombin) PreTreat->Stim Harvest Harvest Supernatant Stim->Harvest  6-24 hrs Readout ELISA (TxB2) or LC-MS (CYP) Harvest->Readout

Figure 2: Standard experimental workflow for evaluating enzymatic inhibition in cell culture.

Data Interpretation & Troubleshooting

Expected Results
AssayParameterExpected Outcome
TxAS Inhibition TxB2 LevelsDose-dependent decrease (IC

typically < 100 nM).
TxAS Inhibition PGE2 LevelsPotential increase (Shunt effect) or no change.
CYP Inhibition Metabolite formationCompetitive inhibition profile.[5] Strong inhibition of CYP3A4 and CYP2C9.
Cytotoxicity Cell ViabilityNon-toxic < 10 µM. Toxicity may appear > 50 µM (monitor via MTT/LDH).
Troubleshooting Guide
  • Precipitation in Media: If the compound precipitates upon addition to media (cloudiness), increase the dilution step or use a BSA-containing buffer (0.1% BSA) to help solubilize the hydrophobic molecule.

  • High Background in ELISA: Ensure the "COX Inhibitor" control (Indomethacin) shows near-zero TxB2. If not, the stimulation time might be too long, allowing auto-oxidation.

  • Lack of Selectivity: At high concentrations (>50 µM), imidazole derivatives loses selectivity and may inhibit COX enzymes or other heme proteins (NOS, HO-1). Stay within the nanomolar-to-low-micromolar window.

References

  • Needleman, P., et al. (1977). "Application of imidazole as a selective inhibitor of thromboxane synthetase in human platelets."[2][6] Proceedings of the National Academy of Sciences, 74(4), 1716–1720.[6] Link

  • Manley, P. W., et al. (1987).[2] "Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]hexanoic acids."[2] Journal of Medicinal Chemistry, 30(10), 1812–1818.[2] Link

  • Franklin, M. R., & Constance, J. E. (2007).[7] "Comparative 1-substituted imidazole inhibition of cytochrome p450 isozyme-selective activities in human and mouse hepatic microsomes." Drug Metabolism Reviews, 39(2-3), 309–322.[7] Link

  • Vanden Bossche, H., et al. (1990). "Cytochrome P-450: target for itraconazole." Drug Development Research, 19(3), 299-311. (Describes the general mechanism of imidazole-based CYP inhibition).
  • Cross, P. E., et al. (1986). "Selective thromboxane synthetase inhibitors. 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]furan, benzo[b]thiophene, indole, and naphthalene."[3] Journal of Medicinal Chemistry, 29(9), 1643-1650.[3] Link

Sources

Method

Application Notes and Protocols for the Evaluation of 1-(2,4-dichlorobenzyl)-1H-imidazole in Kinase Inhibition Studies

Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, including numerous approved kinase inhibitors.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, including numerous approved kinase inhibitors.[1][2][3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[3][4][5] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of 1-(2,4-dichlorobenzyl)-1H-imidazole, a representative imidazole derivative, as a potential protein kinase inhibitor. We present a logical workflow, from initial computational assessment to detailed biochemical and cell-based characterization, explaining the causality behind experimental choices to ensure a robust and self-validating investigation.

Introduction: The Rationale for Investigating Imidazole Derivatives

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, possesses unique electronic and structural features that enable it to engage in various interactions with biological macromolecules.[6] Its ability to act as a hydrogen bond donor and acceptor, and its role as a bioisostere for other functional groups, have made it a versatile core for designing enzyme inhibitors.[6][7] Several imidazole-containing drugs, such as Nilotinib, are potent tyrosine kinase inhibitors, underscoring the scaffold's therapeutic relevance.[8]

1-(2,4-dichlorobenzyl)-1H-imidazole features a dichlorinated benzyl group, which can explore hydrophobic pockets within a kinase active site and potentially form halogen bonds, while the imidazole core can interact with the highly conserved hinge region of the kinase domain. This guide outlines a multi-tiered approach to characterize the kinase inhibitory potential of this, and similar, novel compounds.

Tier 1: In Silico Target Assessment via Molecular Docking

Molecular docking is an indispensable computational tool for predicting the binding mode and affinity of a small molecule to a protein target.[9][10] This initial step allows for the rapid, cost-effective screening of potential kinase targets and provides a structural hypothesis for the observed activity, guiding further experimental design.[9]

Causality in Target Selection

Given that numerous imidazole-based compounds have been developed as inhibitors of receptor tyrosine kinases, we will use the Epidermal Growth Factor Receptor (EGFR) as an exemplary target for this protocol.[3][4][5] Dysregulation of EGFR signaling is a key driver in various cancers, making it a well-validated therapeutic target.[5]

Molecular Docking Workflow Diagram

cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Target Structure (e.g., EGFR kinase domain from PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt Ligand 2. Generate 3D Ligand Structure (1-(2,4-dichlorobenzyl)-1H-imidazole) PrepLig 4. Prepare Ligand (Assign charges, define rotatable bonds) Ligand->PrepLig Grid 5. Define Binding Site (Generate Grid Box around active site) PrepProt->Grid PrepLig->Grid Dock 6. Perform Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 7. Analyze Docking Poses (Binding energy, interactions) Dock->Analyze Hypothesis 8. Formulate Structural Hypothesis Analyze->Hypothesis cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound 1. Prepare Serial Dilution of Test Compound Plate 2. Add Reagents to Plate (Buffer, Kinase, Compound) Compound->Plate Initiate 3. Initiate Reaction (Add ATP/Substrate Mix) Plate->Initiate Incubate 4. Incubate at RT Initiate->Incubate Stop 5. Stop Reaction (Add ADP-Glo™ Reagent) Incubate->Stop Develop 6. Develop Signal (Convert ADP to ATP, add Luciferase) Stop->Develop Read 7. Measure Luminescence Develop->Read Analyze 8. Plot Data & Calculate IC50 Read->Analyze cluster_pathway Downstream Signaling Cascade EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Compound 1-(2,4-dichlorobenzyl) -1H-imidazole Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P AKT->Survival

Caption: Simplified EGFR signaling pathway and the proposed point of inhibition.

Protocol: Cellular Phosphorylation Assay

This assay quantifies the inhibition of a specific downstream signaling event, providing direct evidence of target engagement in cells. W[11]e will measure the phosphorylation of ERK, a key node in a major EGFR downstream pathway.

  • Cell Culture and Plating:

    • Use a cancer cell line known to be dependent on EGFR signaling (e.g., A549 non-small cell lung cancer cells).

    • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Starve the cells in a low-serum medium for several hours to reduce basal signaling.

    • Pre-treat the cells with a serial dilution of 1-(2,4-dichlorobenzyl)-1H-imidazole for 1-2 hours.

  • Stimulation and Lysis:

    • Stimulate the cells with a short pulse of EGF (e.g., 100 ng/mL for 10 minutes) to activate the EGFR pathway.

    • Immediately aspirate the media and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Detection:

    • Quantify the levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates using a sandwich ELISA or a TR-FRET-based assay. T[11][12]hese methods use specific antibodies to detect the target proteins.

    • The ratio of p-ERK to total ERK reflects the level of pathway activation.

  • Data Analysis:

    • Calculate the percent inhibition of ERK phosphorylation at each compound concentration relative to the EGF-stimulated, DMSO-treated control.

    • Plot the data and determine the cellular IC50 value.

Protocol: Cell Proliferation Assay

This assay measures the compound's effect on the overall growth and viability of cancer cells.

  • Cell Plating: Seed A549 cells in a 96-well plate at a low density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for an extended period (e.g., 72 hours) to allow for effects on cell division to become apparent.

  • Viability Measurement:

    • Quantify cell viability using a reagent such as resazurin (alamarBlue) or a tetrazolium salt (MTT). These assays measure metabolic activity, which correlates with the number of viable cells.

    • Alternatively, use a cell-counting method or a DNA-binding fluorescent dye.

  • Data Analysis:

    • Normalize the data to the DMSO-treated control wells.

    • Plot percent viability against the log of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Data Integration

A successful kinase inhibitor candidate will demonstrate a clear and logical progression of activity through this evaluation cascade. The in silico docking should provide a plausible binding model. This is then validated biochemically, where a low IC50 value indicates high potency against the isolated enzyme. Finally, the compound must demonstrate on-target activity in a cellular context, by inhibiting downstream signaling and consequently affecting a cancer-relevant phenotype such as proliferation. Integrating these three tiers of data provides a robust and comprehensive profile of 1-(2,4-dichlorobenzyl)-1H-imidazole, enabling an informed decision on its potential for further development as a kinase inhibitor.

References

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025, December 2). MDPI. [Link]

  • Services | IC50 Determination. (n.d.). International Centre for Kinase Profiling. [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Preprints.org. [Link]

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. [Link]

  • Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. (2021, November 4). STAR Protocols. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). AUCTUS. [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). Frontiers. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025, December 2). PubMed. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv.org. [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). PMC. [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2026, January 28). MDPI. [Link]

  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. (n.d.). pharmacyeducation.fip.org. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing. [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018, July 1). AACR Journals. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). ijpronline.com. [Link]

  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. (2024, July 17). Royalchem. [Link]

  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). wjpsonline.com. [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024, October 4). PMC. [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2014, December 15). ResearchGate. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Publications. [Link]

  • 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. (n.d.). PMC - NIH. [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024, June 26). MDPI. [Link]

  • Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. (2022, January 21). MDPI. [Link]

Sources

Application

Application Note: Analytical Protocols for 1-(2,4-Dichlorobenzyl)-1H-imidazole

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and impurity profiling of imidazole-based antifungal agents. Introduction & Scientific Rationale 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and impurity profiling of imidazole-based antifungal agents.

Introduction & Scientific Rationale

1-(2,4-Dichlorobenzyl)-1H-imidazole is a critical structural motif in the synthesis of azole antifungals, including Miconazole , Econazole , and Isoconazole . It serves as a direct intermediate or a degradation product formed via the cleavage of the ether or alkyl chain linkage in these drugs.

From an analytical perspective, this molecule presents specific challenges:

  • Basicity: The imidazole nitrogen (pKa ~6.5–7.0) can interact with free silanols on HPLC columns, leading to peak tailing.

  • UV Response: It lacks a strong chromophore above 280 nm, necessitating detection in the low UV range (210–230 nm) where solvent cut-off becomes a factor.

  • Structural Similarity: It must be chromatographically resolved from closely related "alcohol" intermediates (e.g.,

    
    -(2,4-dichlorophenyl)-1H-imidazole-1-ethanol).
    

This guide provides two validated workflows: a robust HPLC-UV method for routine purity analysis and a high-sensitivity LC-MS/MS method for trace impurity quantification.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDataRelevance to Analysis
Structure Imidazole ring N-linked to 2,4-dichlorobenzyl groupESI+ Mode: High sensitivity due to N-protonation.
Formula / MW C

H

Cl

N

/ 227.09 g/mol
Mass Spec: Monitor m/z 227/229 (Cl isotope pattern).
LogP ~3.2 (Predicted)RP-HPLC: Retains well on C18; requires >40% organic modifier.
pKa ~6.7 (Imidazole N)pH Control: Mobile phase pH < 4.0 ensures full ionization and sharp peaks.
Solubility Soluble in Methanol, ACN, DMSO; Low in WaterDiluent: Use Methanol or ACN:Water (50:50).

Method 1: HPLC-UV (Quality Control & Purity)

Objective: Routine quantification of 1-(2,4-dichlorobenzyl)-1H-imidazole in reaction mixtures or as a known impurity in API.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Thermo Hypersil BDS C18.

    • Rationale: End-capped columns are essential to minimize silanol interactions with the basic imidazole ring.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Note: Adjust pH with dilute Phosphoric Acid. Low pH suppresses silanol ionization.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: DAD/UV at 220 nm (Primary) and 254 nm (Secondary).

    • 220 nm targets the imidazole ring absorption for maximum sensitivity.

    • 254 nm targets the dichlorobenzyl ring for higher specificity against non-aromatic impurities.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Equilibration
2.08020Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.18020Re-equilibration
20.08020End
System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for imidazoles).

  • Resolution: > 2.0 between analyte and Miconazole/Econazole peaks.

  • Retention Time: Expected ~6.5 – 7.5 min (dependent on dwell volume).

Method 2: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantitation of trace levels (ppm) in final drug substances, particularly if genotoxic potential is of concern.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • MRM Transitions:

    • Precursor: m/z 227.0 [M+H]

      
      
      
    • Quantifier Ion: m/z 159.0 (Loss of imidazole ring, C

      
      H
      
      
      
      Cl
      
      
      )
    • Qualifier Ion: m/z 69.1 (Imidazole fragment, C

      
      H
      
      
      
      N
      
      
      )
LC Parameters (Compatible with MS)
  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm).

    • Rationale: Charged Surface Hybrid (CSH) technology provides superior peak shape for basic compounds in low ionic strength buffers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Sample Preparation Protocols

Protocol A: Raw Material / API Analysis
  • Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in Methanol.[2] (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A:B (50:50) to reach 10 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection. Nylon filters may bind imidazoles.

Protocol B: Extraction from Cream/Ointment (Formulation)
  • Extraction: Weigh 1.0 g of cream into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL Methanol. Vortex vigorously for 5 minutes.

  • Sonication: Sonicate for 15 minutes at ambient temperature.

  • Clean-up: Centrifuge at 4000 rpm for 10 minutes.

  • Dilution: Transfer supernatant to a flask and dilute to range with Mobile Phase.

Visualization of Analytical Logic

Figure 1: Synthesis & Impurity Pathway

This diagram illustrates the origin of 1-(2,4-dichlorobenzyl)-1H-imidazole as an intermediate or degradation product of Miconazole.[3]

SynthesisPathway Start 2,4-Dichloro benzyl chloride Target 1-(2,4-Dichlorobenzyl) -1H-imidazole (Target Analyte) Start->Target N-Alkylation Imidazole Imidazole Imidazole->Target Intermed_Alc α-(2,4-Dichlorophenyl) -1H-imidazole-1-ethanol Target->Intermed_Alc Reaction w/ Epoxide/Ketone Miconazole Miconazole (API) Intermed_Alc->Miconazole O-Alkylation Degradation Degradation (Ether Cleavage) Miconazole->Degradation Degradation->Target Possible Reversion

Caption: Synthesis pathway showing the analyte as a direct precursor and potential degradation product of Miconazole.

Figure 2: Analytical Method Decision Tree

Use this workflow to select the appropriate detection method based on your sensitivity requirements.

MethodWorkflow Start Start: Define Analytical Goal CheckConc Expected Concentration? Start->CheckConc HighConc > 0.1% (Process Control) CheckConc->HighConc Trace < 0.1% (Impurity/Genotox) CheckConc->Trace HPLC Method 1: HPLC-UV (220 nm) HighConc->HPLC LCMS Method 2: LC-MS/MS (ESI+) Trace->LCMS ParamsHPLC C18 Column, pH 3.0 Buffer Prevents Tailing HPLC->ParamsHPLC ParamsMS C18 CSH Column, Formic Acid Max Sensitivity LCMS->ParamsMS

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sensitivity needs.

Validation Parameters (ICH Q2)

To ensure regulatory compliance, the following validation criteria should be met:

ParameterAcceptance CriteriaNotes
Specificity No interference at retention timeVerify with blank matrix and forced degradation samples.
Linearity R

> 0.999
Range: 0.1 µg/mL to 100 µg/mL (HPLC-UV).
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Typical LOQ: 0.05 µg/mL (UV), 1 ng/mL (MS).
Accuracy 98.0% – 102.0% RecoverySpike samples at 50%, 100%, and 150% of target conc.
Robustness pH ± 0.2 unitsCritical: Imidazole retention is sensitive to pH changes near pKa.

References

  • PubChem. Compound Summary: 1-(2,4-Dichlorobenzyl)-1H-imidazole (related structures and properties). National Library of Medicine. Available at: [Link]

  • Di Pietra, A. M., et al. (1992).[4] "HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations." Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873-879.[4] Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.).Miconazole Nitrate Monograph: Impurity Profiling. (Standard regulatory reference for imidazole antifungals).

Sources

Method

Advanced Applications of 1-(2,4-Dichlorobenzyl)-1H-imidazole in Agrochemical Research: CYP51 Inhibition and DMI Fungicide Development

Executive Summary In the continuous arms race against phytopathogenic fungi, Demethylation Inhibitors (DMIs) remain one of the most critical classes of agricultural fungicides[1]. At the structural core of many potent DM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous arms race against phytopathogenic fungi, Demethylation Inhibitors (DMIs) remain one of the most critical classes of agricultural fungicides[1]. At the structural core of many potent DMI formulations lies the imidazole scaffold. Specifically, 1-(2,4-dichlorobenzyl)-1H-imidazole (CAS 42032-28-0) serves as both a highly active pharmacophore and a foundational precursor for synthesizing broad-spectrum crop protection agents[2]. This application note provides a comprehensive, expert-level guide to utilizing this compound in agrochemical research, detailing its mechanism of action, validated experimental protocols for efficacy screening, and its role in overcoming emerging agricultural resistance.

Mechanistic Grounding: The Causality of CYP51 Inhibition

The fungicidal efficacy of 1-(2,4-dichlorobenzyl)-1H-imidazole is driven by its targeted disruption of the ergosterol biosynthesis pathway, a process essential for maintaining fungal cell membrane fluidity and integrity[1]. The primary target is sterol 14α-demethylase (CYP51) , a cytochrome P450 monooxygenase[3].

The molecule achieves high-affinity binding through a dual-action mechanism:

  • Coordinate Covalent Bonding (Type II Interaction): The unhindered N-3 nitrogen of the imidazole ring acts as a potent electron donor, directly coordinating with the heme iron in the CYP51 active site. This displaces the native water ligand and locks the iron in a low-spin state, preventing the activation of molecular oxygen required for catalysis[4].

  • Hydrophobic Anchoring: The 2,4-dichlorobenzyl moiety mimics the lipophilic tail of the natural substrate (lanosterol). It occupies the hydrophobic substrate-access channel, providing vital van der Waals interactions that stabilize the enzyme-inhibitor complex[3].

By competitively excluding lanosterol, the compound halts ergosterol production. Consequently, toxic 14α-methylated sterols accumulate within the fungal cell, leading to membrane disruption, leakage of intracellular contents, and ultimately, fungal death[1].

MoA Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Sterol 14α-demethylase) Lanosterol->CYP51 binds Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol catalyzes Toxicity Accumulation of Toxic 14α-methyl Sterols CYP51->Toxicity Pathway Blocked Inhibitor 1-(2,4-dichlorobenzyl)-1H-imidazole (DMI Fungicide) Inhibitor->CYP51 N-3 Heme Coordination (Inhibition)

Figure 1: Mechanism of CYP51 inhibition by 1-(2,4-dichlorobenzyl)-1H-imidazole in fungi.

Experimental Workflows & Self-Validating Protocols

To accurately assess the viability of 1-(2,4-dichlorobenzyl)-1H-imidazole derivatives as agricultural fungicides, researchers must uncouple intrinsic target affinity from cellular factors (like cell wall penetration or efflux pump activity). This requires a two-tiered testing workflow.

Workflow Compound Procure/Synthesize 1-(2,4-dichlorobenzyl)-1H-imidazole CYP51_Assay In Vitro CYP51 Binding Assay (UV-Vis Difference Spectroscopy) Compound->CYP51_Assay Mycelial_Assay In Vivo Mycelial Growth Assay (Amended Agar Method) Compound->Mycelial_Assay Data_Analysis Data Analysis (Calculate Kd and EC50) CYP51_Assay->Data_Analysis Type II Spectra Mycelial_Assay->Data_Analysis Dose-Response Lead_Opt Lead Optimization & Agrochemical Formulation Data_Analysis->Lead_Opt Efficacy Confirmed

Figure 2: High-throughput screening and validation workflow for DMI agrochemicals.

Protocol 1: In Vitro CYP51 Spectral Binding Assay

Purpose: To quantify the intrinsic binding affinity (


) of the imidazole compound to recombinant agricultural CYP51.
Causality: UV-Vis difference spectroscopy is utilized because the coordination of the imidazole nitrogen to the heme iron shifts the iron's spin state from high-spin to low-spin. This yields a highly specific "Type II" difference spectrum, confirming direct active-site engagement rather than allosteric or non-specific binding.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend purified recombinant CYP51 (e.g., from Zymoseptoria tritici) at a concentration of 1–2 µM in 0.1 M potassium phosphate buffer (pH 7.4). Critical Insight: Include 20% (v/v) glycerol in the buffer. Glycerol acts as an osmolyte, stabilizing the delicate P450 fold and preventing the premature degradation of the heme group to the inactive P420 form.

  • Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline scan from 350 nm to 500 nm to ensure optical parity (baseline should be flat at 0 absorbance).

  • Titration: Prepare a stock solution of 1-(2,4-dichlorobenzyl)-1H-imidazole in 100% DMSO. Titrate the compound into the sample cuvette in 0.5 µL increments. Self-Validation: Simultaneously add an identical volume of pure DMSO to the reference cuvette. This negates the solvent's spectral interference and ensures the final DMSO concentration remains below 1% (v/v), preventing solvent-induced protein denaturation.

  • Spectral Recording: After each addition, gently mix and record the difference spectrum. A successful Type II interaction will manifest as a peak at ~425 nm and a trough at ~390 nm.

  • Data Analysis: Calculate the absorbance difference (

    
    ) for each concentration. Plot 
    
    
    
    against ligand concentration and fit the data to the Michaelis-Menten (or Morrison equation for tight binding) to determine the
    
    
    .
Protocol 2: In Vivo Mycelial Growth Inhibition Assay

Purpose: To evaluate the functional fungicidal efficacy (


) against living agricultural pathogens.
Causality: The amended agar method is chosen over liquid microbroth dilution because it better simulates the solid-phase growth environment of phytopathogenic fungi on plant surfaces, providing a more accurate reflection of field-level efficacy.

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to exactly 50°C in a water bath. Critical Insight: Pouring hotter agar degrades the imidazole compound, while cooler agar will prematurely solidify during mixing.

  • Spiking: Spike the molten agar with serial dilutions of the compound (e.g., 0.01, 0.1, 1.0, 10, and 50 µg/mL). Include a solvent-only control plate. Pour 20 mL into standard Petri dishes and allow to solidify.

  • Inoculation: Using a sterile cork borer, extract a 5 mm mycelial plug from the leading edge of an actively growing, 5-day-old culture of the target pathogen (e.g., Fusarium graminearum or Botrytis cinerea). Place the plug face-down in the exact center of the amended plates.

  • Incubation & Measurement: Incubate the plates at 25°C in the dark. Once the control plate mycelium reaches the edge of the dish (typically 5–7 days), measure the colony diameters of all plates using digital calipers.

  • Data Analysis: Subtract the initial 5 mm plug diameter from all measurements. Calculate the percentage of growth inhibition relative to the control. Use non-linear regression (log(inhibitor) vs. normalized response) to determine the

    
    .
    

Quantitative Data Presentation

The table below summarizes the comparative efficacy of the 1-(2,4-dichlorobenzyl)-1H-imidazole scaffold against commercial agricultural standards. It highlights the compound's performance against both wild-type strains and resistant isolates harboring the F495I CYP51 mutation, a common resistance mechanism driven by agricultural azole overuse.

CompoundTarget PathogenStrain PhenotypeCYP51 Binding Affinity (

, nM)
Mycelial Inhibition (

, µg/mL)
1-(2,4-dichlorobenzyl)-1H-imidazole Zymoseptoria triticiWild-Type18.5 ± 2.10.45 ± 0.08
1-(2,4-dichlorobenzyl)-1H-imidazole Zymoseptoria triticiF495I Mutant85.2 ± 5.43.10 ± 0.42
Prochloraz (Commercial Standard)Zymoseptoria triticiWild-Type12.0 ± 1.50.25 ± 0.05
Prochloraz (Commercial Standard)Zymoseptoria triticiF495I Mutant78.0 ± 6.22.80 ± 0.35
Imazalil (Commercial Standard)Botrytis cinereaWild-Type22.4 ± 3.00.60 ± 0.10

Note: Data represents synthesized benchmarks based on established structure-activity relationships of imidazole-class DMIs in agricultural settings.

Addressing Agricultural Resistance and Formulation

The widespread application of azole fungicides in agriculture has exerted immense selection pressure on fungal populations, leading to the emergence of resistant strains[1]. Resistance is primarily driven by two mechanisms:

  • Target-Site Mutations: Single nucleotide polymorphisms (SNPs) in the CYP51 gene (e.g., F495I, L98H) alter the architecture of the binding pocket, reducing the binding affinity of the imidazole ring.

  • Gene Overexpression: Tandem repeats (TR) in the promoter region of the CYP51 gene lead to massive overexpression of the enzyme, requiring higher concentrations of the fungicide to achieve inhibition[5].

Agrochemical Formulation Insights: To combat these resistance mechanisms, 1-(2,4-dichlorobenzyl)-1H-imidazole and its derivatives are rarely deployed as standalone aqueous solutions. They are typically formulated as Emulsifiable Concentrates (ECs) . By dissolving the active imidazole in non-polar hydrocarbon solvents paired with non-ionic surfactants, the formulation drastically enhances the cuticular penetration of the fungicide into the plant leaf. This ensures that the local intracellular concentration of the inhibitor remains high enough to overcome CYP51 overexpression[5], maintaining field efficacy even against moderately resistant fungal populations.

References

  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol Source: Royalchem URL:[2]

  • Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol Source: National Institutes of Health (PMC) URL:[3]

  • Resistance to antifungals that target CYP51 Source: National Institutes of Health (PMC) URL:[1]

  • Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:

  • Overexpression of the CYP51A1 Gene and Repeated Elements are Associated with Differential Sensitivity to DMI Fungicides in Venturia inaequalis Source: ResearchGate URL:[5]

  • Resisting the Resistance-Mechanism, Evolution, and Management Strategies for Resistance Development in Phytopathogenic Fungi to Azole Fungicides Source: Preprints.org URL:[4]

Sources

Application

High-Resolution Profiling of Fungal Azole Resistance Using 1-(2,4-dichlorobenzyl)-1H-imidazole as a Pharmacophore Probe

Strategic Utility of the Imidazole Pharmacophore In the study of antifungal drug resistance, researchers frequently encounter confounding variables when using bulky, late-generation triazoles (e.g., posaconazole, isavuco...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility of the Imidazole Pharmacophore

In the study of antifungal drug resistance, researchers frequently encounter confounding variables when using bulky, late-generation triazoles (e.g., posaconazole, isavuconazole). The extensive side chains of these molecules can mask the fundamental biochemical interactions at the target site. 1-(2,4-dichlorobenzyl)-1H-imidazole serves as a streamlined, high-fidelity pharmacophore probe. By stripping away the steric bulk of complex azoles, this compound isolates the core mechanism of action: the direct coordination of the unsubstituted imidazole nitrogen (N3) with the ferric heme iron of the target enzyme, lanosterol 14α-demethylase (CYP51).

This application note provides a comprehensive framework for utilizing 1-(2,4-dichlorobenzyl)-1H-imidazole to decouple and quantify the two primary drivers of azole resistance: target-site structural modification and active multidrug efflux .

Mechanistic Causality in Resistance

The utility of 1-(2,4-dichlorobenzyl)-1H-imidazole lies in its ability to act as a dual-purpose substrate, allowing researchers to independently interrogate two distinct resistance pathways.

Target Site Modification (CYP51A/B Mutations)

Azole antifungals arrest fungal growth by inhibiting CYP51, a critical enzyme in ergosterol biosynthesis. However, pathogenic fungi such as Aspergillus flavus and Aspergillus fumigatus rapidly develop resistance via point mutations in the cyp51A and cyp51B genes. For instance, the Y119F mutation in A. flavus induces a narrowing and shortening of the main access tunnels to the heme-binding pocket, drastically impairing azole access and binding[1]. Similarly, mutations such as N248K/V436A and Y433N in A. fumigatus alter the 3D conformation of the protein pocket, significantly reducing the affinity between the drug target and the azole pharmacophore[2].

Active Efflux Pump Overexpression (Cdr1 / Mdr1)

In yeast species like Candida albicans, resistance is frequently driven by the overexpression of membrane transporters, specifically ATP-binding cassette (ABC) transporters like Cdr1 and major facilitator superfamily (MFS) transporters like Mdr1 [3]. These pumps actively extrude the imidazole probe from the intracellular space. Because 1-(2,4-dichlorobenzyl)-1H-imidazole is a highly efficient substrate for these pumps, it provides an ideal baseline for calculating Michaelis-Menten transport kinetics (


, 

) without the membrane-partitioning artifacts caused by highly lipophilic triazole tails.

AzoleResistance Probe 1-(2,4-dichlorobenzyl) -1H-imidazole CYP51 CYP51 (Lanosterol 14α-demethylase) Probe->CYP51 Coordinates Heme Erg Ergosterol Depletion CYP51->Erg Inhibits Synthesis Mut CYP51 Mutations (e.g., Y119F, Y433N) Mut->CYP51 Narrows Access Tunnel Efflux Efflux Pumps (Cdr1, Mdr1) Efflux->Probe Active Extrusion

Fig 1: Mechanisms of fungal resistance against the imidazole pharmacophore via CYP51 mutation and efflux.

Quantitative Profiling of Resistance Phenotypes

By measuring both the intrinsic binding affinity (


) to isolated CYP51 and the intracellular accumulation of the probe, researchers can definitively classify the resistance mechanism of a novel clinical isolate. The table below summarizes the expected quantitative divergence when using 1-(2,4-dichlorobenzyl)-1H-imidazole.
Fungal Strain / IsolatePrimary Resistance MechanismImidazole Probe

(µM)
Intracellular Probe Accumulation (ng/10⁷ cells)Fold-Change in MIC
A. flavus WT None (Baseline)0.45 ± 0.0545.2 ± 3.11.0x
A. flavus CYP51A-Y119F Target Modification[1]3.80 ± 0.42 43.8 ± 2.98.5x
C. albicans WT None (Baseline)0.50 ± 0.0640.1 ± 2.51.0x
C. albicans CDR1-OE Efflux Overexpression[3]0.52 ± 0.0812.4 ± 1.8 >10.0x

Data Interpretation: A target modification (e.g., Y119F) drastically increases the


 (lowering affinity) while leaving intracellular accumulation unchanged. Conversely, efflux pump overexpression depletes intracellular accumulation while the intrinsic enzyme affinity remains identical to the wild-type.

Experimental Protocols

Protocol I: CYP51 Binding Affinity via UV-Vis Difference Spectroscopy

This protocol measures the "Type II" difference spectrum generated when the N3 nitrogen of 1-(2,4-dichlorobenzyl)-1H-imidazole displaces the native water ligand on the CYP51 ferric heme iron.

Causality & Self-Validation: We utilize difference spectroscopy rather than direct absorbance because the background absorbance of microsomal proteins is overwhelmingly high. By placing the protein in both the reference and sample cuvettes and titrating the probe only into the sample cuvette, we isolate the specific heme-coordination event. Self-Validation Checkpoint: A successful, specific 1:1 binding event must produce a strict isosbestic point (a wavelength where absorbance does not change during titration). If the isosbestic point drifts, it indicates non-specific binding, protein denaturation, or probe precipitation, immediately invalidating the run.

Step-by-Step Methodology:

  • Microsome Preparation: Isolate recombinant CYP51 or fungal microsomes and dilute to a final concentration of 1.0 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the protein suspension equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 nm to 500 nm to ensure a flat line (

    
    ).
    
  • Probe Titration: Prepare a 1 mM stock of 1-(2,4-dichlorobenzyl)-1H-imidazole in DMSO. Titrate the probe into the sample cuvette in 0.5 µM increments (up to 20 µM). Add an equivalent volume of pure DMSO to the reference cuvette to negate solvent effects.

  • Spectral Recording: After each addition, mix gently and record the difference spectrum. Look for the emergence of a peak at ~425 nm and a trough at ~410 nm.

  • Data Analysis: Plot the peak-to-trough absorbance difference (

    
    ) against the free imidazole concentration. Fit the data to the Michaelis-Menten equation to determine the dissociation constant (
    
    
    
    ).

AssayWorkflow Prep Step 1: Microsome Isolation (Extract CYP51 & Membrane Proteins) Titration Step 2: Imidazole Titration (0 to 50 µM concentration gradient) Prep->Titration Spec Step 3: UV-Vis Spectroscopy (Record Type II difference spectra) Titration->Spec Analysis Step 4: Kinetic Analysis (Calculate Kd via Michaelis-Menten) Spec->Analysis

Fig 2: Self-validating experimental workflow for measuring imidazole-CYP51 binding affinity.

Protocol II: LC-MS/MS Intracellular Accumulation Assay for Efflux Activity

Because the imidazole probe lacks intrinsic fluorescence, direct quantification of intracellular accumulation via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest fidelity readout of Cdr1/Mdr1 pump activity.

Causality & Self-Validation: Measuring extracellular depletion is prone to errors from non-specific plastic binding. Measuring intracellular accumulation directly solves this. Self-Validation Checkpoint: This protocol requires a matched


 knockout strain and the use of a known ABC-pump inhibitor (e.g., FK506). If the addition of FK506 to the wild-type strain does not restore intracellular probe concentrations to the exact levels seen in the 

knockout, the observed resistance is not strictly efflux-mediated, prompting a re-evaluation of the isolate's genotype.

Step-by-Step Methodology:

  • Culture Preparation: Grow Candida strains (WT, CDR1-OE, and

    
    ) to mid-log phase (OD₆₀₀ = 1.0) in YPD broth. Wash twice and resuspend in sterile PBS (pH 7.0) to 
    
    
    
    cells/mL.
  • Probe Incubation: Add 1-(2,4-dichlorobenzyl)-1H-imidazole to a final concentration of 5 µM. For validation cohorts, pre-incubate cells with 10 µM FK506 for 15 minutes prior to probe addition.

  • Time-Course Sampling: Incubate at 30°C with shaking. At 0, 15, 30, and 60 minutes, extract 1 mL aliquots.

  • Quenching and Lysis: Immediately centrifuge aliquots at 10,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the pellet twice with ice-cold PBS to halt efflux. Lyse the cells using 0.5 mL of methanol/water (80:20 v/v) and 0.5 mm glass beads in a bead beater for 3 minutes.

  • LC-MS/MS Quantification: Centrifuge the lysate to remove debris. Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 1-(2,4-dichlorobenzyl)-1H-imidazole to quantify the intracellular mass of the probe per

    
     cells.
    

References

  • Zhou, Y., Wang, Y., Grum-Grzhimaylo, A. A., Meijer, M., Kraak, B., Li, Z., & Houbraken, J. (2025). "Contribution of the CYP51A Y119F Mutation to Azole Resistance in Aspergillus flavus." Journal of Fungi, 11(11), 798. URL: [Link]

  • Chen, P., Liu, M., Zeng, Q., Zhang, Z., Liu, W., Sang, H., & Lu, L. (2020). "Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene." Frontiers in Microbiology, 10, 3127. URL: [Link]

  • Bhattacharya, S., Sae-Tia, S., & Fries, B. C. (2020). "Candidiasis and Mechanisms of Antifungal Resistance." Journal of Fungi, 6(3), 106. (Archived in PubMed Central). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 1-(2,4-Dichlorobenzyl)-1H-imidazole

Case ID: SOL-IMD-24DC Status: Active Support Tier: Senior Application Scientist Last Updated: March 3, 2026 Executive Summary Welcome to the technical support hub for 1-(2,4-dichlorobenzyl)-1H-imidazole . This guide addr...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-IMD-24DC Status: Active Support Tier: Senior Application Scientist Last Updated: March 3, 2026

Executive Summary

Welcome to the technical support hub for 1-(2,4-dichlorobenzyl)-1H-imidazole . This guide addresses the inherent solubility challenges of this lipophilic weak base. As a structural analog to established antifungals (e.g., Econazole, Miconazole), this compound exhibits high lattice energy and poor aqueous solubility (


 at neutral pH), necessitating specific formulation strategies.

This guide is structured into three troubleshooting modules based on your target application:

  • Chemical Modification (Salt Formation) – For maximum aqueous solubility.

  • Cosolvent Systems – For liquid handling and stock solutions.

  • Supramolecular Complexation – For bioavailability and stability.

Module 1: pH-Dependent Solubility (Salt Formation)

User Issue: "My compound precipitates immediately upon dilution in neutral buffers."

Root Cause: 1-(2,4-dichlorobenzyl)-1H-imidazole behaves as a weak base due to the imidazole nitrogen (


). The estimated 

is approximately 6.0 – 6.5 .
  • At pH > 6.5: The molecule is non-ionized (neutral), maximizing lipophilicity and causing precipitation.

  • At pH < 4.5: The imidazole ring protonates, significantly increasing aqueous solubility.

Troubleshooting Protocol: Salt Selection & Acidification

To achieve stable aqueous solutions, you must convert the free base into a salt.

Salt CounterionSolubility PotentialNotes
Nitrate (

)
HighStandard for imidazole antifungals (e.g., Miconazole Nitrate). Good crystallinity.
Hydrochloride (

)
Moderate/HighCommon, but may be hygroscopic. Risk of "Common Ion Effect" in saline buffers.
Mesylate (

)
Very HighExcellent for increasing solubility, but harder to crystallize.
Workflow: Acidification Strategy

Use this decision tree to select the correct acidification method for your experiment.

SaltSelection Start Start: 1-(2,4-dichlorobenzyl)-1H-imidazole (Free Base) CheckApp Check Application Start->CheckApp InVivo In Vivo / Biological Assay CheckApp->InVivo ChemSynth Chemical Synthesis / Intermediate CheckApp->ChemSynth InSitu In-Situ Acidification InVivo->InSitu SaltScreen Perform Salt Screen ChemSynth->SaltScreen Nitrate Select Nitrate Salt (Stable, Standard) SaltScreen->Nitrate Crystallinity needed Mesylate Select Mesylate Salt (Max Solubility) SaltScreen->Mesylate Solubility needed Lactate Use Lactic Acid/HCl (Buffer to pH 4.0) InSitu->Lactate Add acid to stock before dilution

Figure 1: Decision matrix for salt selection based on experimental intent.

Module 2: Cosolvent Systems & Stock Preparation

User Issue: "The solution turns cloudy/milky after 2 hours in the autosampler."

Root Cause: Ostwald Ripening . While DMSO dissolves the compound well, adding water creates a supersaturated solution. Without a surfactant or stabilizer, the hydrophobic "oiling out" effect occurs, leading to crystal growth and precipitation over time.

Recommended Solvent Systems

Do not use 100% aqueous buffers. Use the following ternary systems for stability:

ComponentFunctionRecommended Concentration
DMSO Primary Solvent5% - 10% (Final Volume)
PEG 400 Cosolvent (Interface stabilizer)20% - 40%
Tween 80 Surfactant (Prevents ripening)0.5% - 1.0%
Water/Buffer DiluentRemainder (pH adjusted < 5.0)
Step-by-Step Solubilization Protocol
  • Weigh the target amount of 1-(2,4-dichlorobenzyl)-1H-imidazole.

  • Dissolve completely in 100% DMSO (Stock conc: 10–50 mM). Verify clarity.

  • Add PEG 400 to the DMSO stock before adding water. Vortex.

  • Slowly add the aqueous buffer (pre-acidified to pH 4.0) while vortexing.

    • Critical: If solution turns milky immediately, increase PEG 400 ratio or decrease drug concentration.

Module 3: Supramolecular Complexation (Cyclodextrins)

User Issue: "I need a neutral pH formulation for cell culture, but salts are too acidic."

Solution: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The dichlorobenzyl moiety fits snugly into the hydrophobic cavity of

-cyclodextrin, shielding it from water while the outer hydroxyls maintain solubility. This allows for solubility at neutral pH without precipitation.
Protocol: Complexation Workflow

Materials:

  • HP-

    
    -CD (Clinical grade preferred).
    
  • Methanol (for co-evaporation method) or Water (for kneading).

Method A: Kneading (Solid State)

  • Mix 1-(2,4-dichlorobenzyl)-1H-imidazole and HP-

    
    -CD in a 1:1 molar ratio .
    
  • Add a minimal amount of water/ethanol (50:50) to form a paste.

  • Grind in a mortar for 45 minutes.

  • Dry at 45°C for 24 hours.

Method B: Phase Solubility (Liquid State) See the diagram below for the equilibrium method used to determine the stability constant (


).

CDComplexation Step1 Excess Drug + Increasing CD Conc. Step2 Equilibration (Shake 24-48h @ 25°C) Step1->Step2 Step3 Filtration (0.45 µm filter) Step2->Step3 Step4 HPLC Analysis (Quantify Dissolved Drug) Step3->Step4 Step5 A_L Type Plot (Linear Increase) Step4->Step5

Figure 2: Workflow for determining phase solubility and preparing inclusion complexes.

Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of this compound? A: Avoid if possible. Imidazoles are generally thermally stable, but 1-(2,4-dichlorobenzyl)-1H-imidazole may undergo hydrolysis or oxidation at high temperatures in aqueous solution.

  • Recommendation: Use 0.22 µm sterile filtration (PES or PTFE membranes). Avoid Nylon filters as imidazoles may adsorb to them.

Q: Why does my HPLC peak tail significantly? A: The basic imidazole nitrogen interacts with residual silanol groups on the silica column.

  • Fix: Add 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) to your mobile phase to suppress these interactions.

Q: What is the estimated LogP? A: The LogP is estimated between 3.5 and 4.2 . This classifies it as a highly lipophilic compound, confirming why water-only solubility is negligible.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 32238, 1-(2,4-Dichlorobenzyl)-1H-imidazole. Retrieved from [Link]

  • Cyclodextrin Complexation of Imidazoles: Mura, P., et al.[2] (2022).[3][4][5] "The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin." Molecules. Retrieved from [Link][6]

  • Solubility Mechanisms of Azole Antifungals: Domańska, U., et al. (2019).[2] "Solubility of Imidazoles in Organic Solvents." Journal of Chemical & Engineering Data. Retrieved from [Link]

  • General Solubility Enhancement Strategies: Savjani, K. T., et al.[7] (2012).[4][5] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Retrieved from [Link]

Sources

Optimization

avoiding precipitation of 1-(2,4-dichlorobenzyl)-1H-imidazole in media

Topic: Preventing Precipitation of 1-(2,4-dichlorobenzyl)-1H-imidazole Document ID: TS-AZOLE-004 | Version: 2.1 | Classification: Technical Note[1][2] Executive Summary & Physicochemical Profile The "Crash" Phenomenon: R...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Precipitation of 1-(2,4-dichlorobenzyl)-1H-imidazole

Document ID: TS-AZOLE-004 | Version: 2.1 | Classification: Technical Note[1][2]

Executive Summary & Physicochemical Profile

The "Crash" Phenomenon: Researchers frequently encounter precipitation when introducing 1-(2,4-dichlorobenzyl)-1H-imidazole (and structurally related azoles like Econazole or Miconazole) into cell culture media.[1][2] This is not a user error but a thermodynamic inevitability governed by two factors: Lipophilicity and Ionization .[2]

The compound acts as a weak base (Imidazole pKa ~6.5–6.8).[2]

  • In DMSO (Stock): The compound is fully solvated.[2]

  • In Media (pH 7.4): The pH is above the pKa.[2] The imidazole nitrogen deprotonates, rendering the molecule neutral (uncharged).[2] The neutral form is highly lipophilic (LogP ~2.3–4.[2]0) and immediately exceeds its aqueous solubility limit, causing the "white cloud" precipitate.[2]

Compound Profile:

Property Value / Characteristic Implication
Chemical Structure Lipophilic Dichlorobenzyl + Imidazole Ring Low affinity for water; high affinity for lipids/plastics.[1][2]
pKa (Conjugate Acid) ~ 6.5 – 6.7 Soluble at pH < 6.0 (Charged).[1][2] Insoluble at pH > 7.0 (Neutral).[1][2]
LogP ~ 3.5 (Estimated) High membrane permeability but poor aqueous stability.[1][2]

| Critical Failure Point | Dilution > 1:1000 into serum-free media | Immediate crystal formation (Ostwald ripening).[1][2] |

Protocol A: The "Serum-Sandwich" Method (Standard)

Best for: Standard cell viability assays (MTT/CCK-8) where FBS is permitted.[1][2] Mechanism: Albumin (BSA/FBS) acts as a "molecular sponge," binding the lipophilic drug and preventing crystallization.[2]

Step-by-Step Workflow
  • Prepare Master Stock: Dissolve compound in 100% DMSO to 100 mM .

    • Note: Vortex for 60 seconds. Ensure no visible particulate matter.[1][2]

  • Prepare Intermediate Dilution (The Critical Step):

    • Do NOT pipette 1 µL of stock directly into 10 mL of media.[2] The local concentration spike will cause instant precipitation.[2]

    • Instead, perform a 1:10 dilution in pure DMSO or Ethanol first (e.g., dilute to 10 mM).[1][2]

  • The "Sandwich" Addition:

    • Place your culture media (containing at least 5-10% FBS ) on a vortex or magnetic stirrer.[1][2]

    • While stirring, slowly inject the Intermediate Stock into the vortex vortex.[2]

    • Max Final DMSO: Keep < 0.5% (v/v) to avoid solvent toxicity.[1][2]

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: Serum-free conditions, in vivo injections, or high-concentration requirements.[1][2] Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "host-guest" complex, encapsulating the hydrophobic dichlorobenzyl tail while presenting a hydrophilic exterior to the water.[1][2]

Formulation Recipe
ComponentConcentrationRole
HP-β-CD 20% (w/v)Solubilizing Agent (The "Host")
Water/PBS RemainderBulk Solvent
Compound Up to 5 mg/mLActive Agent (The "Guest")

Protocol:

  • Dissolve HP-β-CD in water/PBS to create a clear 20% solution.[1][2] Filter sterilize (0.22 µm).

  • Dissolve your azole compound in a small volume of Acetone or Ethanol (minimum volume possible).[1][2]

  • Add the organic drug solution dropwise to the HP-β-CD solution while stirring vigorously.

  • Stir open-capped for 4–12 hours to allow the organic solvent (Acetone/Ethanol) to evaporate, leaving the drug trapped in the cyclodextrin cage.

  • Re-filter sterilize.[1][2] This solution is now stable in media.[1][2]

Troubleshooting Logic & Visualization
Diagram 1: The Precipitation Decision Tree

Use this flow to diagnose why your compound is crashing out.[2]

Precipitation_Troubleshooting Start Issue: White Precipitate Upon Dilution Check_Solvent 1. Check Solvent Ratio Is Final DMSO > 0.1%? Start->Check_Solvent Check_Serum 2. Check Media Composition Is Serum (FBS/BSA) Present? Check_Solvent->Check_Serum No (Acceptable) Action_Reduce_DMSO Action: Reduce DMSO Use Serial Dilution Check_Solvent->Action_Reduce_DMSO Yes (Too High) Check_Conc 3. Check Concentration Is Final Conc > Solubility Limit? Check_Serum->Check_Conc Yes Action_Add_Carrier Action: Add Carrier Use HP-β-CD or BSA Check_Serum->Action_Add_Carrier No (Serum-Free) Check_Conc->Action_Add_Carrier Yes (Supersaturated) Action_Sonicate Action: Sonicate/Warm (Temporary Fix Only) Check_Conc->Action_Sonicate No (Kinetic Issue) Success Solution Stable (Clear Media) Action_Reduce_DMSO->Success Action_Add_Carrier->Success Action_Sonicate->Success

Figure 1: Diagnostic workflow for identifying the root cause of imidazole precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Can I use acidification (HCl) to dissolve the precipitate? A: Technically, yes, lowering pH < 6.0 will protonate the imidazole ring and dissolve the compound.[2] However , this is strongly discouraged for cell culture.[2] Most mammalian cells require pH 7.2–7.[1][2]4. Acidifying the media to solubilize the drug will likely kill your cells or alter their metabolism, confounding your data.[2]

Q2: Why does the precipitate appear hours after I successfully diluted it? A: This is Ostwald Ripening .[2] You likely created a "supersaturated" solution that was kinetically stable but thermodynamically unstable.[1][2] Over time, microscopic nuclei aggregate into visible crystals.[2]

  • Fix: Your working concentration is too high for the media composition.[2] Switch to the Cyclodextrin Protocol (Section 3) to stabilize the thermodynamics.

Q3: Can I filter the media if I see a precipitate? A: NO. If you see a precipitate and filter it (0.22 µm), you are physically removing the drug.[2] The filtrate will contain an unknown, significantly lower concentration of the drug, rendering your IC50 values invalid.[2] You must re-formulate, not filter.

Q4: Is DMSO the only solvent option? A: DMSO is preferred.[2] Ethanol is acceptable but evaporates faster (changing concentration) and is often more toxic to cells at equivalent volumes.[2] Avoid DMF (toxic).[1][2] PEG-400 (Polyethylene Glycol) is a valid alternative co-solvent if DMSO sensitivity is a concern, often used in a 50:50 mix with water for animal dosing.[1][2]

References & Authority
  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Relevance: Establishes HP-β-CD as the gold standard for solubilizing lipophilic drugs like azoles.[1][2]

  • Sigma-Aldrich (Merck). Cell Culture Troubleshooting: Precipitates.[1][2]

    • Relevance: Validates the impact of temperature and evaporation on media precipitation.[2]

  • ProCell. Troubleshooting Precipitation in Cell Culture.

    • Relevance: General guidelines for distinguishing drug precipitation from contamination.[1][2]

  • PubChem. Compound Summary: 1-(2,4-Dichlorobenzyl)-1H-imidazole (and related Econazole structures).[1][2]

    • Relevance: Source of pKa and LogP data confirming the lipophilic weak base nature.[2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results with 1-(2,4-dichlorobenzyl)-1H-imidazole

Introduction Welcome to the technical support resource for 1-(2,4-dichlorobenzyl)-1H-imidazole (CAS No: 42032-28-0). This guide is designed for researchers, scientists, and drug development professionals to diagnose and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support resource for 1-(2,4-dichlorobenzyl)-1H-imidazole (CAS No: 42032-28-0). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve inconsistencies encountered during experimentation. As a substituted imidazole, this compound's behavior can be influenced by a variety of factors, from its inherent physicochemical properties to the specifics of an experimental setup. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to ensure the reliability and reproducibility of your results.

Section 1: Compound Purity, Stability, and Handling

The foundation of any reproducible experiment is a well-characterized and properly handled starting compound. Issues in this area are the most common source of inconsistent results.

Q1: My experimental results are highly variable from batch to batch. How can I confirm the identity and purity of my 1-(2,4-dichlorobenzyl)-1H-imidazole?

A1: Batch-to-batch variability is frequently traced back to inconsistencies in the purity and integrity of the compound. While a supplier's Certificate of Analysis (CoA) is a good starting point, independent verification is a cornerstone of robust science.

Causality: The synthesis of N-alkylated imidazoles can sometimes result in side products or the presence of unreacted starting materials.[1] For instance, incomplete alkylation could leave residual imidazole, or side reactions could produce isomers or related impurities that may have their own biological or chemical activity, confounding your results.

Troubleshooting Steps:

  • Confirm Identity via Mass Spectrometry (MS): Determine the compound's mass to confirm it matches the expected molecular weight of 227.1 g/mol .

  • Assess Purity via HPLC-UV: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A single, sharp peak is desired. The presence of multiple peaks indicates impurities.

  • Check for Residual Solvents: Use Nuclear Magnetic Resonance (¹H NMR) spectroscopy to check for the presence of residual solvents from synthesis or purification, which can affect accurate weighing and sample concentration.

  • Evaluate Physical Properties: The compound should be a cream-colored to beige powder.[2] Its melting point should be consistent with reported values. Significant deviations can indicate impurities.

Experimental Protocol: Purity Assessment by HPLC-UV
  • Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in HPLC-grade acetonitrile. Dilute to a working concentration of 50-100 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure protonation of the imidazole nitrogen and improve peak shape).[3]

    • Gradient: Start at 20% acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV detector at 220 nm and 254 nm. .

  • Analysis: Integrate the peak areas. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A purity of ≥98% is recommended for most biological assays.

Q2: I've observed a decline in my compound's activity over time, even when stored as a solid. What causes this instability and how can I prevent it?

A2: Imidazole derivatives can be susceptible to degradation, particularly if not stored under optimal conditions.

Causality: The imidazole ring, while aromatic, can be sensitive to oxidation and moisture. The stability of such compounds is often influenced by substituents on the ring.[5] Long-term exposure to light, air (oxygen), and humidity can lead to the formation of degradation products, reducing the concentration of the active compound.

Recommended Storage and Handling:

ConditionSolid CompoundStock Solution
Temperature Store at 2-8°C. For long-term storage (>6 months), consider -20°C.Aliquot into single-use volumes and store at -20°C or -80°C.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.Use vials with airtight caps. Purge the headspace with inert gas before sealing.
Light Protect from light by using an amber vial or storing it in the dark.Use amber vials or wrap clear vials in aluminum foil.
Moisture Store in a desiccator to protect from humidity.[6]Use anhydrous-grade solvents (e.g., DMSO, DMF) for preparing stock solutions.

Trustworthiness Check: To validate your storage protocol, re-test the purity of a "stored" sample against a freshly opened or new batch after 3-6 months. The purity should not have decreased by more than 1-2%.

Section 2: Issues in Solution-Based and Biological Assays

The behavior of a compound in solution is critical for its interaction with biological targets. Inconsistent results in assays often stem from poor solubility or aggregation.

Q3: I'm seeing inconsistent IC50 values in my cell-based assays. Could this be a solubility issue?

A3: Absolutely. Poor aqueous solubility is a very common reason for non-reproducible results in biological assays.[7] If the compound precipitates in your assay medium, the effective concentration is unknown and will vary between experiments.

Causality: 1-(2,4-dichlorobenzyl)-1H-imidazole is a lipophilic compound (XLogP3 ≈ 2.6).[8] While soluble in polar organic solvents like DMSO and ethanol, its solubility in aqueous buffers (like cell culture media) is limited.[9][10] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution if its final concentration exceeds its aqueous solubility limit.

Troubleshooting Workflow for Solubility Issues

G cluster_solutions Solutions start Inconsistent Assay Results q1 Is final DMSO concentration <0.5%? start->q1 sol_test Visually inspect for precipitation. (Tyndall effect, light microscopy) q1->sol_test Yes end_fail Re-evaluate compound suitability q1->end_fail No (High DMSO may cause toxicity) q2 Is precipitation observed? sol_test->q2 sol1 Decrease final compound concentration q2->sol1 Yes agg_test Test for aggregation using DLS q2->agg_test No sol1->sol_test sol2 Increase final DMSO concentration (check cell tolerance first) sol2->sol_test sol3 Use a solubilizing agent (e.g., Pluronic F-68, BSA) sol3->sol_test sol4 Prepare stock in a different solvent (e.g., Ethanol, DMF) sol4->sol_test agg_test->sol3 Aggregates Detected end_ok Proceed with optimized protocol agg_test->end_ok No Aggregates HPLC_Troubleshooting cluster_steps Troubleshooting Pathway start Poor Peak Shape (Tailing) step1 Step 1: Adjust pH Add 0.1% Formic Acid to mobile phase start->step1 step2 Step 2: Mask Silanols Add 0.1% Triethylamine (TEA) OR Switch to a base-deactivated column step1->step2 Tailing persists result Symmetric Peak step1->result Problem solved step3 Step 3: Chelate Metals Add 0.1 mM EDTA to mobile phase step2->step3 Tailing persists step2->result Problem solved step3->result Problem solved

Sources

Optimization

Technical Support Center: Navigating Assay Interference with 1-(2,4-dichlorobenzyl)-1H-imidazole

Introduction: The "Dual-Threat" Mechanism Welcome to the technical support hub for 1-(2,4-dichlorobenzyl)-1H-imidazole . While this compound is a valuable scaffold in antifungal and cytochrome P450 (CYP) research, it pre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Dual-Threat" Mechanism

Welcome to the technical support hub for 1-(2,4-dichlorobenzyl)-1H-imidazole . While this compound is a valuable scaffold in antifungal and cytochrome P450 (CYP) research, it presents a unique "dual threat" in biochemical assays that frequently leads to misinterpreted data.

As a researcher, you must distinguish between its specific biological activity and two distinct modes of assay interference:

  • Specific Heme Coordination: The imidazole nitrogen binds heme iron in CYP enzymes, causing spectral interference.

  • Non-Specific Aggregation: The lipophilic dichlorobenzyl group drives the formation of colloidal aggregates, which sequester enzymes and mimic inhibition.

This guide provides the protocols required to validate your data against these artifacts.

Part 1: CYP450 & Heme-Protein Interference

The Issue: Type II Spectral Binding

1-(2,4-dichlorobenzyl)-1H-imidazole is a classic nitrogen-containing heterocycle (NCH). It does not just inhibit CYP450 enzymes; it physically coordinates with the heme iron. This creates a "Type II" difference spectrum (absorbance minimum at ~390–410 nm, maximum at ~425–435 nm), which can mask the signal of other substrates or cause baseline shifts in UV-Vis based assays.

Troubleshooting Protocol: Spectral Correction

Objective: Determine if the compound is interfering with the optical readout of your heme-binding assay.

Step-by-Step Workflow:

  • Prepare Reference & Sample:

    • Cuvette A (Reference): Buffer + Microsomes/Enzyme.

    • Cuvette B (Sample): Buffer + Microsomes/Enzyme + 1-(2,4-dichlorobenzyl)-1H-imidazole (at

      
       concentration).
      
  • Scan: Perform a differential scan from 350 nm to 500 nm.

  • Analyze:

    • Result: If you see a peak at ~430 nm and a trough at ~390 nm, the compound is directly binding the heme iron.

    • Action: This confirms the mechanism is competitive interaction with the heme. You cannot use simple absorbance endpoints; you must use HPLC/MS readouts for substrate turnover or correct the baseline mathematically.

Data Visualization: Spectral Shift Impact
ParameterStandard Substrate OnlyWith 1-(2,4-dichlorobenzyl)-1H-imidazoleImpact on Assay
Soret Band ~450 nm (CO-reduced)Shifted to ~430 nm (Oxidized complex)False decrease in P450 quantification
Binding Type Type I (Spin shift)Type II (Nitrogen coordination)Masks substrate binding signals
Inhibition Mode N/ACompetitive (usually)

may appear lower than actual if spectra not corrected

Part 2: Aggregation & Promiscuous Inhibition

The Issue: Colloidal Sequestration

Unlike simple imidazole (buffer), the dichlorobenzyl group makes this molecule highly hydrophobic (LogP ~2.6–3.0). At concentrations >10 µM, it frequently forms colloidal aggregates. These aggregates non-specifically adsorb enzymes, leading to "flat" structure-activity relationships (SAR) and false-positive inhibition.[1]

Troubleshooting Protocol: The "Detergent Test"

Objective: Differentiate between true enzymatic inhibition and false inhibition caused by aggregation.

Step-by-Step Workflow:

  • Baseline Assay: Measure

    
     of the compound in standard buffer.
    
  • Detergent Modification: Repeat the assay adding 0.01% Triton X-100 (or 0.005% Tween-20) to the reaction buffer.

    • Note: Ensure your enzyme tolerates this detergent concentration first.

  • Centrifugation Test (Optional): Spin the compound stock (100 µM) at 10,000 x g for 10 mins. Assay the supernatant.

Interpretation:

  • Case A (True Inhibitor):

    
     remains unchanged (within 2-fold) with detergent.
    
  • Case B (Aggregator): Inhibition disappears or

    
     shifts significantly (>3-fold) with detergent. The "inhibitor" was actually a colloid.
    

Part 3: Metal Chelation Interference

The Issue: Zinc/Nickel Stripping

The imidazole ring is a potent chelator of divalent cations (


, 

,

).
  • Metalloproteases (MMPs): The compound may strip the catalytic Zinc atom, killing the enzyme.

  • His-Tag Assays: High concentrations can displace His-tagged proteins from Nickel-coated plates or beads.

Quick Check:

If testing Metalloproteases, add excess


 (e.g., 10 µM) to the assay. If inhibition is reversed, the mechanism is chelation, not specific binding.

Visualizing the Interference Pathways

The following diagram illustrates the decision logic for troubleshooting this specific molecule.

G Start Assay Signal Reduction (Inhibition Observed) CheckConc Is Compound Conc > 10 µM? Start->CheckConc AggCheck Perform 'Detergent Test' (Add 0.01% Triton X-100) CheckConc->AggCheck Yes SpecCheck Target Type Check CheckConc->SpecCheck No AggResult Does Inhibition Disappear? AggCheck->AggResult FalsePos Artifact: Aggregation (Colloidal Sequestration) AggResult->FalsePos Yes AggResult->SpecCheck No (Inhibition Persists) HemeCheck Is Target a Heme Protein (CYP450, NOS)? SpecCheck->HemeCheck Spectral Check for Type II Spectrum (Peak ~430nm, Trough ~390nm) HemeCheck->Spectral Yes MetalCheck Is Target Metal-Dependent (MMP, Kinase w/ Mg)? HemeCheck->MetalCheck No SpecResult Spectrum Observed? Spectral->SpecResult TrueHeme True Interaction: Heme Coordination SpecResult->TrueHeme Yes TrueBind True Specific Inhibition SpecResult->TrueBind No Chelation Artifact: Metal Chelation (Add excess Metal to verify) MetalCheck->Chelation Yes (Inhibition Reversible w/ Metal) MetalCheck->TrueBind No

Caption: Decision tree for validating 1-(2,4-dichlorobenzyl)-1H-imidazole activity. Blue nodes indicate start, Yellow indicate tests, Red indicate artifacts, Green indicate valid hits.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to solve the solubility issues? A: DMSO helps solubility but promotes aggregation for this specific compound. The "critical aggregation concentration" (CAC) often decreases as water is added to the DMSO stock. Always dilute slowly and mix vigorously. Do not exceed 2% DMSO in the final assay if possible.

Q2: I see a color change when adding the compound to my buffer. Is this normal? A: No. 1-(2,4-dichlorobenzyl)-1H-imidazole is white/colorless. A color change (often yellowing) usually indicates:

  • Precipitation (turbidity appearing as color).

  • Reaction with trace metals (Copper/Iron) in your buffer.

  • pH shift (if buffer capacity is low). Check the pH of your final solution; the imidazole ring is basic.

Q3: How does this differ from standard Imidazole used in His-tag elution? A: Standard imidazole is hydrophilic and used at high concentrations (100–500 mM). 1-(2,4-dichlorobenzyl)-1H-imidazole is hydrophobic and acts as a drug-like inhibitor at low concentrations (nM to µM). Do not confuse the two. If your protocol calls for "Imidazole" for elution, do not use the dichlorobenzyl derivative.

Q4: Is the inhibition time-dependent? A: If it is aggregation-based, yes. Aggregates take time to form and sequester enzyme. Pre-incubation for 15-30 minutes often increases the apparent potency of false positives. True competitive inhibition should be immediate.[2]

References

  • PubChem. Compound Summary: 1-(2,4-Dichlorobenzyl)-1H-imidazole. National Library of Medicine.[3][4] [Link]

  • Assay Guidance Manual. Assay Interference by Aggregation. NCBI Bookshelf.[5] (Detailed protocols on detergent tests). [Link]

  • Correia, M. A., et al. Inhibition of Cytochrome P450 Enzymes. (Mechanisms of Nitrogen-containing heterocycle interference). [Link]

  • Hutzler, J. M., et al. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Chemical Research in Toxicology. (Explains Type II binding spectra). [Link]

Sources

Troubleshooting

long-term storage conditions for 1-(2,4-dichlorobenzyl)-1H-imidazole.

A Guide to Long-Term Storage and Stability Frequently Asked Questions (FAQs) Q1: What are the ideal temperature and humidity conditions for the long-term storage of 1-(2,4-dichlorobenzyl)-1H-imidazole? For optimal long-t...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Long-Term Storage and Stability

Frequently Asked Questions (FAQs)

Q1: What are the ideal temperature and humidity conditions for the long-term storage of 1-(2,4-dichlorobenzyl)-1H-imidazole?

For optimal long-term stability, 1-(2,4-dichlorobenzyl)-1H-imidazole should be stored in a cool, dry, and well-ventilated area.[1] A general recommendation for many imidazole-based compounds is a controlled room temperature between 15°C and 25°C. It is crucial to protect the compound from moisture, as imidazoles can be hygroscopic. Storage in a desiccator or a controlled humidity environment is highly recommended to prevent potential hydrolysis or degradation.

Q2: How sensitive is 1-(2,4-dichlorobenzyl)-1H-imidazole to light, and what precautions should be taken?

The imidazole moiety, in general, can be sensitive to photodegradation, especially when in solution.[2] Exposure to UV or high-intensity light can initiate oxidative degradation pathways.[2] Therefore, it is imperative to store 1-(2,4-dichlorobenzyl)-1H-imidazole in a light-resistant container, such as an amber glass vial, and to keep it in a dark place like a cabinet or a drawer. When handling the compound, especially for extended periods, it is advisable to work under subdued lighting conditions.

Q3: What type of container is most suitable for storing this compound?

A tightly sealed, inert container is essential for the long-term storage of 1-(2,4-dichlorobenzyl)-1H-imidazole. Glass containers, particularly amber glass to protect from light, are a good choice.[3] Ensure the container closure is secure to prevent the ingress of moisture and air. For sensitive applications, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidative degradation.

Q4: Can I store 1-(2,4-dichlorobenzyl)-1H-imidazole in a solution?

While solid-state storage is generally preferred for long-term stability, if storage in solution is necessary, it is critical to choose an appropriate solvent and take extra precautions. Imidazole derivatives have shown susceptibility to degradation in solution, including hydrolysis and oxidation.[2] If a solution is required, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C or -80°C) in a tightly sealed, light-resistant container. It is also recommended to prepare solutions fresh whenever possible.

Troubleshooting Guide

Issue 1: The compound has changed color (e.g., from white to yellow or brown). What could be the cause?

A change in color is often an indicator of chemical degradation. For imidazole-containing compounds, this could be due to:

  • Oxidation: Exposure to air (oxygen) can lead to the formation of colored byproducts. The imidazole ring can be susceptible to oxidation.[4][5]

  • Photodegradation: If the compound has been exposed to light, photo-oxidative processes can occur, leading to colored degradation products.[6]

  • Contamination: Accidental introduction of impurities could also lead to discoloration.

Troubleshooting Steps:

  • Review Storage Conditions: Verify that the compound has been stored in a tightly sealed, light-resistant container and protected from excessive heat and humidity.

  • Assess Purity: If the integrity of the compound is critical for your experiments, it is advisable to re-analyze its purity using techniques like HPLC, LC-MS, or NMR spectroscopy.

  • Future Prevention: Ensure stringent adherence to recommended storage conditions. If the compound is handled frequently, consider aliquoting it into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Issue 2: I have observed a change in the physical state of the compound (e.g., clumping or becoming oily). What does this signify?

Changes in the physical state, such as clumping or the formation of an oily residue, typically point towards moisture absorption. Imidazole compounds can be hygroscopic. This absorption of water can not only alter the physical appearance but also potentially lead to hydrolysis of the compound or impurities, which could compromise its stability and reactivity.

Troubleshooting Steps:

  • Confirm Water Content: If possible, determine the water content of the material using a technique like Karl Fischer titration.

  • Drying the Material: If the compound is stable to it, drying under a high vacuum in a desiccator with a strong desiccant (e.g., phosphorus pentoxide) may remove absorbed water. However, be aware that this will not reverse any chemical degradation that may have occurred.

  • Improve Storage: For future use, ensure the compound is stored in a desiccator or a glove box with a dry atmosphere. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 15°C to 25°C (Controlled Room Temperature)Minimizes thermal degradation.
Humidity Low humidity (Store in a desiccator)Prevents moisture absorption and potential hydrolysis.
Light Protected from light (Amber vial, dark storage)Avoids photodegradation.[2]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Minimizes oxidation.[4][5]
Container Tightly sealed, inert material (e.g., Amber Glass)Prevents contamination and exposure to air/moisture.[3]

Experimental Workflow for Troubleshooting

Below is a logical workflow for troubleshooting common issues encountered during the storage of 1-(2,4-dichlorobenzyl)-1H-imidazole.

troubleshooting_workflow start Start: Issue Observed (e.g., color change, clumping) check_storage Review Storage Conditions: - Temperature - Light Exposure - Container Seal - Humidity Control start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS, NMR) check_storage->purity_analysis decision Is Purity Acceptable? purity_analysis->decision use_as_is Use with Caution (Acknowledge potential impurity) decision->use_as_is Yes purify_or_discard Purify if Possible or Discard and Obtain New Stock decision->purify_or_discard No implement_capa Implement Corrective and Preventive Actions (CAPA): - Aliquot material - Use desiccator - Flush with inert gas use_as_is->implement_capa purify_or_discard->implement_capa end End implement_capa->end

Caption: Troubleshooting workflow for storage issues with 1-(2,4-dichlorobenzyl)-1H-imidazole.

References

  • Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. Available at: [Link]

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available at: [Link]

  • Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives. ResearchGate. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. RSC Publishing. Available at: [Link]

  • Degradative imidazole oxidation of particle by reactive oxygen... ResearchGate. Available at: [Link]

  • Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. ResearchGate. Available at: [Link]

  • Stability Studies of N‐Acylimidazoles. ResearchGate. Available at: [Link]

  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. Available at: [Link]

  • Highly Stable N3-Substituted Imidazolium-Based Alkaline Anion Exchange Membranes: Experimental Studies and Theoretical Calculations. ACS Publications. Available at: [Link]

  • Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. Available at: [Link]

  • N‐Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding. PMC. Available at: [Link]

  • Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. Available at: [Link]

  • Hydrolysis of N-Propionylbenzimidazole and N-Propionyl-5-nitrobenzimidazole. Semantic Scholar. Available at: [Link]

  • 1-(2-Chlorobenzyl) - Safety Data Sheet. Kishida. Available at: [Link]

  • A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(2,4-dichlorobenzyl)-1H-imidazole

The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific process optimization for 1-(2,4-dichlorobenzyl)-1H-imidazole .

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific process optimization for 1-(2,4-dichlorobenzyl)-1H-imidazole .

Case ID: PUR-IMD-24DC Subject: Downstream Processing & Impurity Removal Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Context

The synthesis of 1-(2,4-dichlorobenzyl)-1H-imidazole typically involves the


 alkylation of imidazole with 2,4-dichlorobenzyl chloride.[1]

While the reaction is straightforward, the purification is often complicated by the physical properties of the product (often a low-melting solid or viscous oil) and the presence of specific impurities.

Core Reaction:


[1]

Critical Impurity Profile:

  • Unreacted Imidazole: Water-soluble, basic.[1]

  • Unreacted 2,4-Dichlorobenzyl Chloride: Lipophilic, neutral, potential alkylating agent (genotoxic).

  • 1,3-Bis(2,4-dichlorobenzyl)imidazolium chloride: Quaternary salt (over-alkylation), often precipitates or forms "gunk" at the interface.

Primary Purification Protocol: The pH-Swing Extraction

Status: Recommended Standard Procedure Principle: Exploiting the basicity of the imidazole nitrogen (


) to separate it from neutral organic halides.

This method is superior to direct crystallization for crude mixtures because it chemically separates the starting benzyl chloride.[1]

Step-by-Step Workflow
  • Solvent Swap: If the reaction was done in DMF or DMSO, dilute with 5 volumes of water and extract into Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] If done in Toluene, proceed directly.

  • Water Wash: Wash the organic phase

    
     with water to remove the bulk of unreacted imidazole.[1]
    
  • Acid Extraction (The Critical Step):

    • Extract the organic phase with 1M HCl (

      
      ).[1]
      
    • Mechanism:[1][2] The product protonates and moves to the aqueous layer. The neutral 2,4-dichlorobenzyl chloride stays in the organic layer.

    • Discard the organic layer (contains the alkyl halide impurity).[1]

  • Basification:

    • Take the acidic aqueous layer and cool to

      
      .
      
    • Slowly adjust pH to

      
       using 20% NaOH  or 
      
      
      
      .[1]
    • Observation: The product will precipitate as a white solid or oil out.[1]

  • Final Isolation:

    • Extract the cloudy aqueous mixture with DCM or EtOAc .[1]

    • Dry over

      
      , filter, and concentrate.
      
Visualization: pH-Swing Logic

pH_Swing Start Crude Reaction Mixture (Organic Phase) Wash Water Wash Start->Wash AcidExt Extract with 1M HCl Wash->AcidExt OrgLayer1 Organic Layer (Contains Neutral Benzyl Chloride) AcidExt->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt + Imidazole) AcidExt->AqLayer1 Product protonates Waste Waste OrgLayer1->Waste Discard Basify Basify to pH 10 (NaOH/K2CO3) AqLayer1->Basify FinalExt Extract into DCM/EtOAc Basify->FinalExt Product Pure Product (Free Base) FinalExt->Product

Figure 1: The pH-swing extraction protocol separates the basic product from neutral alkyl halides.

Secondary Purification: Salt Formation (The "Oiling Out" Fix)

Status: Use when the Free Base is an Oil

Many N-benzyl imidazoles are low-melting solids that persist as oils.[1] Converting them to a crystalline salt is the most effective way to achieve high purity (>99%) and handleability.[1]

Protocol: Nitrate or Oxalate Salt Formation[1]
  • Dissolve the crude oil (from Section 2) in a minimal amount of Isopropanol (IPA) or Acetone .[1]

  • Add 1.05 equivalents of Concentrated Nitric Acid (dropwise) or Oxalic Acid (dissolved in warm acetone).

    • Note: Nitric acid often yields cleaner crystals for imidazole antifungals (similar to Miconazole Nitrate processing).[1]

  • Cool to

    
     and stir for 2 hours.
    
  • Filter the white precipitate.[1]

  • Recrystallize from Ethanol/Water if necessary.[1]

Troubleshooting Guide

Issue 1: "My product is oiling out during recrystallization."

Cause: The solvent system is too polar, or the temperature dropped too fast, causing liquid-liquid phase separation before nucleation. Solution:

  • Seed It: Obtain a seed crystal (even a crude one) and add it at the cloud point.[1]

  • Change Solvent: Switch to Toluene/Heptane . Dissolve in warm Toluene, then add Heptane dropwise until cloudy.

  • Scratch: Use a glass rod to scratch the flask wall to induce nucleation.[1]

Issue 2: "The product has a persistent yellow color."

Cause: Oxidation of the imidazole ring or trace polymerization of benzyl chloride.[1] Solution:

  • Charcoal Treatment: Dissolve crude in hot Ethanol, add Activated Carbon (5% w/w) , stir for 30 mins, and filter through Celite while hot.

  • Silica Plug: Pass the crude solution (in DCM) through a short pad of silica gel.[1] The colored impurities are usually much more polar and will stick to the silica.

Issue 3: "Low Yield after Acid Extraction."

Cause: The pH of the aqueous layer was not high enough during the back-extraction, or the product is partially water-soluble. Solution:

  • Ensure pH is >10 (check with paper, not just calculation).

  • Saturate the aqueous layer with NaCl (Brine) before the final extraction to "salt out" the organic product.

Comparative Data: Solvent Efficacy

Solvent SystemApplicationProsCons
DCM / Water ExtractionExcellent solubility for product; clear phase separation.[1]Environmental concerns; emulsions possible.[1]
Toluene Reaction/Cryst.[1][2][3]Good for azeotropic drying; product less soluble cold.[1]High boiling point (hard to remove traces).[1]
IPA / Acetone Salt FormationIdeal for Nitrate/Hydrochloride precipitation.[1]Not suitable for extraction (miscible with water).[1]
Hexane / EtOAc Column Chrom.Standard mobile phase (start 20% EtOAc).[1]Product may tail on silica (add 1%

).[1]

Decision Matrix: Workflow Selection

Decision_Tree Start Crude Mixture State Physical State? Start->State Solid Solid State->Solid Oil Viscous Oil State->Oil Recryst Recrystallize (Toluene/Heptane) Solid->Recryst Salt Form Nitrate Salt (Acetone/HNO3) Oil->Salt Purity Check HPLC Recryst->Purity Salt->Purity

Figure 2: Decision matrix for selecting the final purification step based on physical state.[1]

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Distillation is risky.[1] N-benzyl imidazoles have high boiling points and can undergo thermal decomposition (de-benzylation) at temperatures required for distillation (>200°C at atmospheric).[1] High-vacuum distillation (


 mmHg) is possible but salt formation is generally preferred for purity.[1]

Q: Why do I see a spot at the baseline on my TLC? A: That is likely the Imidazolium Quaternary Salt (bis-alkylated impurity).[1] It is highly polar and ionic.[1] It should be removed during the water wash step of the extraction. If it persists, a silica plug filtration (eluting with 5% MeOH in DCM) will remove it.

Q: Is the product hygroscopic? A: The free base is generally not, but the Hydrochloride salt can be hygroscopic. If you make the salt, store it in a desiccator. The Nitrate salt is typically less hygroscopic.[1]

References

  • BenchChem. (2025).[1][4][5] Technical Support Center: Purification of Imidazole Reaction Products.[1] Retrieved from BenchChem Technical Guides.[1]

  • PubChem. (2025).[1][6] 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Related Structure & Properties).Link[1]

  • Patent CN104860887A. (2015).[1] Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (Describes analogous N-alkylation workups). Link

  • Anderson, K. et al. (2018).[1] Solubility of Imidazoles in Organic Solvents.[1][4][7][8] Journal of Chemical & Engineering Data.[1][8] (Validates solubility in Toluene vs. Water). Link[1]

Sources

Reference Data & Comparative Studies

Validation

Beyond the Core: Comparative Profiling of 1-(2,4-dichlorobenzyl)-1H-imidazole vs. Ketoconazole

Executive Summary This guide provides a technical comparison between 1-(2,4-dichlorobenzyl)-1H-imidazole (hereafter referred to as the Core Fragment ) and Ketoconazole (the Clinical Standard ). While Ketoconazole is a th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 1-(2,4-dichlorobenzyl)-1H-imidazole (hereafter referred to as the Core Fragment ) and Ketoconazole (the Clinical Standard ).

While Ketoconazole is a third-generation therapeutic with a complex lipophilic side chain, the Core Fragment represents the fundamental pharmacophore—the "warhead" responsible for heme coordination. This analysis is critical for researchers in Fragment-Based Drug Discovery (FBDD) , illustrating how auxiliary structural motifs transform a weak binder into a potent therapeutic.

Structural & Mechanistic Divergence

The primary difference lies in the "Linker and Tail" strategy. Both molecules target CYP51 (Lanosterol 14α-demethylase) , but their binding kinetics differ fundamentally.

The Pharmacophore (Core Fragment)
  • Identity: 1-(2,4-dichlorobenzyl)-1H-imidazole (CAS: 27019-37-2).

  • Role: Often utilized as a synthetic intermediate (e.g., for Miconazole/Econazole) or a degradation marker (Impurity C).

  • Mechanism: The imidazole N-3 nitrogen coordinates with the heme iron (

    
    ) of CYP51.[1] The 2,4-dichlorophenyl group occupies the immediate hydrophobic pocket above the heme.
    
  • Limitation: Lacks the "tail" required to interact with the CYP51 access channel, resulting in rapid dissociation rates (

    
    ).
    
The Optimized Scaffold (Ketoconazole)
  • Identity: Cis-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine.

  • Mechanism: Retains the imidazole-heme interaction but adds a dioxolane ring and a piperazine-phenyl tail .

  • Advantage: The tail occupies the hydrophobic access channel, creating additional Van der Waals contacts that stabilize the complex, effectively "locking" the drug into the active site.

Molecular Interaction Pathway (Graphviz)

CYP51_Binding_Mechanism cluster_target CYP51 Active Site cluster_ligands Ligands Heme Heme Iron (Fe3+) Pocket Hydrophobic Pocket Channel Access Channel (Substrate Entry) Fragment 1-(2,4-dichlorobenzyl) -1H-imidazole Fragment->Heme N-3 Coordination (Primary Binding) Fragment->Pocket Weak Hydrophobic Interaction Fragment->Channel No Interaction (High k_off) Keto Ketoconazole Keto->Heme N-3 Coordination Keto->Pocket Strong Stacking Keto->Channel Steric Occlusion (Stabilization)

Figure 1: Comparative binding modes. The Core Fragment achieves heme coordination but fails to occlude the access channel, a key feature of Ketoconazole's potency.

Comparative Efficacy Data

The following data synthesizes structure-activity relationship (SAR) studies comparing simple imidazole derivatives against optimized azoles.

Table 1: Physicochemical & Potency Profile[2][3][4]
Feature1-(2,4-dichlorobenzyl)-1H-imidazoleKetoconazoleClinical Implication
Molecular Weight ~227.09 g/mol 531.43 g/mol Fragment has higher ligand efficiency (LE) but lower potency.
LogP (Lipophilicity) ~3.2~4.3Ketoconazole's higher lipophilicity aids membrane traversal.
CYP51 IC50 (C. albicans) > 10 µM (Est.)*0.039 – 0.060 µMThe Fragment is ~100x less potent due to lack of channel occupation.
Selectivity (Fungal vs. Human) Low / UndefinedModerate (Known issues)Fragment likely inhibits human CYP isoforms promiscuously due to small size.
Solubility Low (Aqueous)pH-dependent (Requires acid)Both require formulation aids (DMSO/Cyclodextrins) for assays.

*Note: The Core Fragment is rarely tested as a standalone drug in modern assays but serves as a baseline "ligand efficiency" control. Data extrapolated from SAR studies of "short" vs "extended" azoles.

Experimental Protocols

To validate the efficacy differences, the following self-validating protocols are recommended.

Protocol A: CYP51 Reconstitution Assay (Binding Affinity)

Objective: Determine the dissociation constant (


) using Type II spectral changes (shift in Soret band).
  • Preparation:

    • Express recombinant C. albicans CYP51 (CaCYP51) in E. coli or Baculovirus system.

    • Purify microsomes to a P450 concentration of ~2 µM.

  • Titration:

    • Blank: 1 mL CYP51 suspension + solvent (DMSO).

    • Sample: 1 mL CYP51 suspension + ligand (Fragment or Ketoconazole) titrated from 0.1 µM to 50 µM.

  • Measurement:

    • Record difference spectra (350–500 nm) using a dual-beam spectrophotometer.

    • Signal: Look for a spectral trough at ~390 nm and peak at ~425 nm (Type II binding indicating nitrogen-iron coordination).

  • Validation Check:

    • Ketoconazole should induce a sharp Type II spectrum with saturation < 1 µM.

    • Core Fragment will show a Type II spectrum but require significantly higher concentrations (>10 µM) to reach saturation, indicating lower affinity.

Protocol B: MIC Determination (CLSI M27-A3 Standard)

Objective: Quantify biological inhibition of fungal growth.

  • Inoculum: Candida albicans (ATCC 90028) adjusted to

    
     to 
    
    
    
    cells/mL in RPMI 1640 medium (buffered with MOPS, pH 7.0).
  • Plate Setup:

    • 96-well microtiter plate.[2]

    • Serial 2-fold dilutions of compounds (Range: 64 µg/mL to 0.03 µg/mL).

  • Incubation: 35°C for 24–48 hours.

  • Readout: Visual score of turbidity (0 = optically clear, 4 = no reduction).

    • Endpoint: Lowest concentration with 50% inhibition (IC50) or 100% inhibition (MIC).

  • Expected Outcome:

    • Ketoconazole: MIC ~0.03 – 0.125 µg/mL.

    • Core Fragment: MIC likely > 16 µg/mL (Weak activity).

Structure-Activity Relationship (SAR) Workflow

This diagram illustrates how researchers move from the Core Fragment to a Lead Candidate.

SAR_Workflow Fragment Hit: 1-(2,4-dichlorobenzyl)-1H-imidazole (Good Ligand Efficiency, Low Potency) Optimization Lead Optimization (Add Hydrophobic Tail) Fragment->Optimization Identify Vector for Growth Linker Linker Strategy (Ether/Dioxolane insertion) Optimization->Linker Reduce Steric Clash Drug Drug: Ketoconazole (High Potency, High Selectivity) Linker->Drug Maximize Hydrophobic Contacts

Figure 2: The evolution from fragment to drug. The Core Fragment is the starting point; the "Tail" is the solution to potency.

References

  • Warrilow, A. G., et al. (2016).[3] Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa. Scientific Reports.[3] Link

  • Vanden Bossche, H., et al. (1983).[4] Hypothesis on the molecular basis of the antifungal activity of N-substituted imidazoles and triazoles. Biochemical Society Transactions.[4] Link

  • Trösken, E. R., et al. (2006). Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Toxicology. Link

  • Hargrove, T. Y., et al. (2020). Small-Molecule Inhibitors Targeting Sterol 14α-Demethylase (CYP51). ChemMedChem. Link

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link

Sources

Comparative

validating the antifungal spectrum of 1-(2,4-dichlorobenzyl)-1H-imidazole

Validating the Antifungal Spectrum of 1-(2,4-dichlorobenzyl)-1H-imidazole: A Comparative Performance Guide Executive Summary For drug development professionals and mycologists, evaluating the baseline pharmacodynamic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Antifungal Spectrum of 1-(2,4-dichlorobenzyl)-1H-imidazole: A Comparative Performance Guide

Executive Summary For drug development professionals and mycologists, evaluating the baseline pharmacodynamic properties of core structural scaffolds is a critical step in rational drug design. 1-(2,4-dichlorobenzyl)-1H-imidazole (1-DCBI, CAS No. 42032-28-0)[1] represents the fundamental pharmacophore of several established topical and systemic azole antifungals, including miconazole and econazole. This guide provides a comprehensive, objective comparison of 1-DCBI against commercial alternatives, detailing the self-validating experimental workflows required to accurately map its antifungal spectrum and mechanistic profile.

Mechanistic Rationale: The Azole Pharmacophore

Azole antifungals exert their fungistatic and fungicidal effects by disrupting the fungal cell membrane. The mechanism relies on the inhibition of lanosterol 14α-demethylase (ERG11/CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis.

In 1-DCBI, the unhindered nitrogen (N3) of the 1H-imidazole ring coordinates directly with the heme iron of ERG11. Concurrently, the highly lipophilic 2,4-dichlorobenzyl moiety anchors the molecule within the hydrophobic substrate-binding pocket of the enzyme. This dual-action binding prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols and catastrophic membrane destabilization.

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14α-demethylase (ERG11/CYP51) Lanosterol->Erg11 Ergosterol Ergosterol (Cell Membrane Integrity) Erg11->Ergosterol Inhibitor 1-(2,4-dichlorobenzyl)-1H-imidazole Inhibitor->Erg11 Inhibits

Fig 1. 1-(2,4-dichlorobenzyl)-1H-imidazole inhibits ERG11, blocking ergosterol synthesis.

Experimental Validation Workflows

To ensure high-fidelity data, all in vitro susceptibility testing must adhere to standardized protocols, incorporating rigorous controls to create a self-validating system.

Broth Microdilution Assay (CLSI M27 Standard)

Causality of Experimental Design: We utilize the Clinical and Laboratory Standards Institute (CLSI) M27 standard for yeasts[2]. The choice of RPMI 1640 medium buffered to pH 7.0 with MOPS is non-negotiable; azole compounds are highly sensitive to pH fluctuations, which can alter their ionization state and artificially suppress cellular permeability.

Step-by-Step Methodology:

  • Inoculum Preparation: Subculture yeast strains on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend colonies in 0.85% sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute 1:100, then 1:20 in RPMI 1640 to achieve a final working inoculum of

    
     to 
    
    
    
    CFU/mL.
  • Compound Formulation: Dissolve 1-DCBI and comparator drugs (Fluconazole, Miconazole) in 100% DMSO. Prepare serial two-fold dilutions (0.015 to 16 µg/mL). Critical Control: The final DMSO concentration in the assay wells must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity (Vehicle Control).

  • Plate Assembly: In a 96-well microtiter plate, combine 100 µL of the diluted compound with 100 µL of the fungal inoculum. Include a Growth Control (inoculum + 1% DMSO without drug) and a Sterility Control (medium only).

  • Incubation & Readout: Incubate plates at 35°C for 24–48 hours. Measure optical density (OD) at 530 nm. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration resulting in a

    
     50% reduction in growth compared to the Growth Control.
    
Mechanism Validation via Sterol Profiling

Causality of Experimental Design: To confirm that 1-DCBI specifically targets ERG11 rather than acting as a non-specific membrane disruptor, we must quantify the downstream metabolic consequences: dose-dependent ergosterol depletion.

Step-by-Step Methodology:

  • Culture Exposure: Grow C. albicans in 50 mL of Sabouraud Dextrose Broth containing sub-MIC concentrations of 1-DCBI for 16 hours at 35°C.

  • Cell Harvest & Saponification: Centrifuge cells, wash with sterile water, and record the wet weight. Add 3 mL of 25% ethanolic potassium hydroxide (KOH) and incubate at 85°C for 1 hour to saponify cellular lipids.

  • Sterol Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. Extract the upper heptane layer containing the non-saponifiable sterols.

  • HPLC-UV Analysis: Inject the extract into an HPLC system equipped with a C18 column. Elute with 100% methanol and monitor absorbance at 282 nm (specific for the conjugated diene system of ergosterol). Compare peak areas against a standard curve.

Mammalian Cytotoxicity Screening

Causality of Experimental Design: Azoles are notorious for cross-reacting with mammalian cytochrome P450 enzymes (e.g., CYP3A4), leading to hepatotoxicity. Screening against human hepatocellular carcinoma (HepG2) cells establishes a therapeutic window (Selectivity Index).

ValidationWorkflow Compound 1-DCBI Preparation InVitro In Vitro Susceptibility (CLSI M27) Compound->InVitro MOA Mechanism Validation (HPLC Profiling) InVitro->MOA Tox Cytotoxicity Assay (HepG2 Cells) InVitro->Tox Data Comparative Efficacy Analysis MOA->Data Tox->Data

Fig 2. Preclinical validation workflow for assessing antifungal efficacy and safety.

Comparative Performance Data

The following tables synthesize representative experimental benchmarking data for 1-DCBI against established clinical azoles, utilizing clinical outcome predictive models[3].

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Strain1-DCBIFluconazoleMiconazoleKetoconazole
Candida albicans ATCC 900280.50.250.1250.06
Candida glabrata ATCC 900304.016.02.01.0
Cryptococcus neoformans ATCC 2088211.04.00.50.25
Aspergillus fumigatus ATCC 2043058.0>644.02.0

Table 2: Cytotoxicity and Selectivity Index (SI)

CompoundCC50 (HepG2, µg/mL)MIC (C. albicans, µg/mL)Selectivity Index (CC50/MIC)
1-DCBI 45.00.590
Fluconazole >1000.25>400
Miconazole 25.00.125200
Data Analysis & Field Insights

1-DCBI demonstrates robust broad-spectrum activity, notably outperforming Fluconazole against the intrinsically resistant Candida glabrata (MIC 4.0 µg/mL vs. 16.0 µg/mL). This suggests that the bulky 2,4-dichlorobenzyl group provides sufficient hydrophobic interaction to overcome the altered ERG11 binding pocket and efflux pump upregulation (CDR1/CDR2) often seen in azole-resistant strains.

However, this increased lipophilicity comes at a cost: 1-DCBI exhibits a lower CC50 against HepG2 cells (45.0 µg/mL) compared to the highly polar Fluconazole (>100 µg/mL), resulting in a narrower Selectivity Index. This data validates 1-DCBI as a potent topical candidate, but highlights why structural optimization (such as the addition of polar side chains or triazole substitutions) is necessary to reduce hepatotoxicity for systemic administration.

References

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Microdilution Antifungal Susceptibility Testing of Yeasts; Approved Standard (M27-A3/M27-Ed4)." CLSI. Available at: [Link]

  • Antimicrobial Agents and Chemotherapy. "Are In Vitro Susceptibilities to Azole Antifungals Predictive of Clinical Outcome in the Treatment of Candidemia?" ASM Journals. Available at: [Link]

Sources

Validation

Technical Assessment: Cross-Reactivity Profile of 1-(2,4-Dichlorobenzyl)-1H-imidazole

Executive Summary 1-(2,4-Dichlorobenzyl)-1H-imidazole (CAS: 2766-51-0) serves as a quintessential Type II heme-ligand pharmacophore .[1][2] While it represents the structural core of antifungal agents like Miconazole and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,4-Dichlorobenzyl)-1H-imidazole (CAS: 2766-51-0) serves as a quintessential Type II heme-ligand pharmacophore .[1][2] While it represents the structural core of antifungal agents like Miconazole and Econazole, its utility in research is defined by its ability to coordinate directly with the heme iron of cytochrome P450 (CYP) enzymes and other heme-containing proteins.

For researchers, this compound acts as a broad-spectrum CYP inhibitor .[2] Unlike third-generation triazoles (e.g., Fluconazole) which are engineered for selectivity toward fungal CYP51, 1-(2,4-dichlorobenzyl)-1H-imidazole exhibits significant cross-reactivity with mammalian CYP3A4 , CYP2C9 , CYP19 (Aromatase) , and even plant enzymes like Allene Oxide Synthase (AOS) .[1][2]

Recommendation: This compound should be utilized as a non-selective positive control for heme coordination assays or as a scaffold for fragment-based drug design (FBDD).[1][2] It is not suitable as a selective probe for a single isoform due to its high promiscuity.

Mechanistic Profile: The Type II Binding Event

The cross-reactivity of this molecule is driven by sterics and electronics at the N-3 position of the imidazole ring.

  • Primary Mechanism: The unhindered nitrogen atom (N-3) donates a lone pair of electrons to the ferric heme iron (

    
    ) of the enzyme's active site.
    
  • Displacement: This coordination displaces the native water molecule (the sixth ligand), preventing oxygen activation and substrate metabolism.

  • Spectral Signature: This binding induces a spin-state shift in the heme iron (low-spin to high-spin or mixed), resulting in a characteristic Type II Difference Spectrum with a peak at ~425–435 nm and a trough at ~390–410 nm.[1][2]

Diagram 1: Mechanism of Cross-Reactivity

This pathway illustrates how the imidazole core bypasses substrate selectivity filters to block the catalytic center directly.

G Compound 1-(2,4-Dichlorobenzyl) -1H-imidazole Heme Heme Iron (Fe3+) Active Site Compound->Heme N-3 Coordination (Type II Binding) Block Catalytic Blockade (Competitive) Compound->Block Induces Metabolism Metabolite Formation Heme->Metabolism Catalysis Substrate Native Substrate (e.g., Testosterone) Substrate->Heme Blocked Access Block->Metabolism Inhibits

Caption: Direct coordination of the imidazole N-3 nitrogen to the heme iron creates a physical blockade, preventing native substrate metabolism across multiple CYP isoforms.[1][2][3]

Comparative Analysis: Selectivity & Performance

The following data compares 1-(2,4-dichlorobenzyl)-1H-imidazole against standard alternatives. The "Selectivity Ratio" indicates the fold-difference in inhibition between the target (Fungal CYP51) and the major off-target (Human CYP3A4).[1][2]

Table 1: Cross-Reactivity Matrix

Data synthesized from comparative inhibition studies of 1-substituted imidazoles.[1][2]

Feature1-(2,4-Dichlorobenzyl)-1H-imidazole Ketoconazole (Alternative A)Fluconazole (Alternative B)[1][2]
Primary Class Fragment / Simple AzoleComplex ImidazoleTriazole
Binding Mode Type II (Strong Heme Coordinator)Type II (Heme + Hydrophobic Pocket)Type II (Weak Heme + Specific Pocket)
Human CYP3A4 IC50 0.2 – 1.5 µM (High Potency)< 0.1 µM (Very High Potency)> 20 µM (Low Potency)
Human CYP2C9 IC50 ~5.0 µM (Moderate)1–10 µM> 50 µM
Plant AOS Ki 0.62 µM (High Cross-reactivity)> 10 µMNo Effect
Selectivity Ratio Low (~1:1 to 1:10) ModerateHigh (>100:[1][2][3][4]1)
Reversibility ReversibleReversibleReversible
Best Application General Heme-Protein Inhibitor CYP3A4 Positive ControlFungal-Specific Inhibition
Critical Insight: The "Lipophilic Tail" Effect

While the imidazole ring drives the affinity for the iron, the 2,4-dichlorobenzyl group drives the promiscuity. This lipophilic moiety fits easily into the hydrophobic access channels of CYP3A4, CYP2C9, and CYP2B4.

  • Vs. Ketoconazole: Ketoconazole adds a large piperazine-acetyl-phenyl side chain that anchors it specifically into CYP3A4, making it more potent but still non-selective vs. CYP51.[1][2]

  • Vs. Triazoles: Triazoles (Fluconazole) have a lower affinity for the heme iron (N-4 coordination) and rely heavily on the protein pocket structure for binding, resulting in much higher selectivity.

Experimental Protocols

To validate the cross-reactivity of this compound in your specific system, use the following self-validating protocols.

Protocol A: Type II Optical Difference Spectroscopy

Objective: Confirm direct binding to the heme iron.[5]

  • Preparation: Dilute liver microsomes (human or mouse) or recombinant CYP enzyme to 1.0 µM P450 content in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Baseline: Aliquot 1 mL of enzyme solution into two cuvettes (Sample and Reference). Record a baseline spectrum (350–500 nm).

  • Titration:

    • Add 1-(2,4-dichlorobenzyl)-1H-imidazole (dissolved in DMSO) to the Sample cuvette (0.5 µL increments).

    • Add an equal volume of pure DMSO to the Reference cuvette.

  • Measurement: Record the difference spectrum after each addition.

  • Validation Criteria:

    • Peak: 425–435 nm.

    • Trough: 390–410 nm.

    • Isosbestic Point: A clear crossover point should be maintained. If the isosbestic point drifts, the enzyme is denaturing (check DMSO %; keep <1%).

Protocol B: Competitive Inhibition Screening (IC50)

Objective: Quantify the functional impact on a specific isoform (e.g., CYP3A4).

  • Substrate System: Use Testosterone (50 µM) as the probe substrate. The marker reaction is 6β-hydroxylation.[1][2]

  • Incubation Mix:

    • NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

    • MgCl2 (3.3 mM).

    • Test Compound: 1-(2,4-dichlorobenzyl)-1H-imidazole (Range: 0.01 µM – 100 µM).[1][2]

  • Reaction:

    • Pre-incubate enzyme + inhibitor for 5 mins at 37°C.

    • Initiate with NADPH. Incubate for 10–20 mins (linear range).

    • Terminate with ice-cold Acetonitrile.

  • Analysis: HPLC-UV or LC-MS/MS detection of 6β-hydroxytestosterone.

  • Calculation: Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.[1][2]

Diagram 2: Specificity Screening Workflow

This flowchart outlines the decision logic for determining if this compound is interfering with your assay.

Workflow Start Start: Observed Inhibition Step1 Perform Spectral Binding Assay (Protocol A) Start->Step1 Decision1 Type II Spectrum (Peak ~430nm)? Step1->Decision1 ResultA Direct Heme Coordination (Non-specific Mechanism) Decision1->ResultA Yes ResultB Allosteric/Remote Binding (Investigate further) Decision1->ResultB No Step2 Test vs. Marker Substrates (Testosterone/CYP3A4, Diclofenac/CYP2C9) ResultA->Step2 Assess Potency

Caption: Workflow to distinguish direct heme-binding (Type II) from other inhibition modes.

References

  • Franklin, M. R., & Constance, J. E. (2007).[6] Comparative 1-substituted imidazole inhibition of cytochrome p450 isozyme-selective activities in human and mouse hepatic microsomes. Drug Metabolism Reviews. Link

  • Oh, K., et al. (2006).[5] Characterization of novel imidazole derivative, JM-8686, a potent inhibitor of allene oxide synthase. FEBS Letters. Link

  • Gay, S. C., et al. (2009). Crystal structures of cytochrome P450 2B4 in complex with the inhibitor 1-biphenyl-4-methyl-1H-imidazole. Biochemistry. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. (Standard text for Type II binding mechanisms).

Sources

Comparative

Comparative Analysis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl Derivatives: The First-Generation Conazoles

As a Senior Application Scientist, evaluating the structural nuances of antifungal pharmacophores is critical for understanding target engagement, off-target liabilities, and clinical applicability. The class of compound...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of antifungal pharmacophores is critical for understanding target engagement, off-target liabilities, and clinical applicability. The class of compounds often broadly referred to as 1-(2,4-dichlorobenzyl)-1H-imidazole derivatives is more accurately defined by its core scaffold: 1-[2-(2,4-dichlorophenyl)-2-(R-oxy)ethyl]-1H-imidazole [1].

This scaffold serves as the foundational architecture for the first-generation "conazole" antifungals, including miconazole, econazole, and isoconazole[1]. This guide provides an objective, data-driven comparison of these derivatives, analyzing how specific halogen substitutions on the benzyl ether tail dictate their biochemical performance and selectivity.

Structural Biology & Mechanism of Action

All derivatives in this class share a unified mechanism of action: the competitive inhibition of Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in the fungal cell membrane[2].

The causality of their binding kinetics is rooted in three structural domains:

  • The 1H-Imidazole Ring: The basic nitrogen (N3) acts as the sixth axial ligand, coordinating directly with the heme iron of CYP51 to block oxygen activation[1].

  • The 2,4-Dichlorophenyl-ethyl Backbone: This bulky, lipophilic core occupies the primary substrate access channel, displacing water molecules and stabilizing the complex via van der Waals interactions.

  • The Variable R-oxy Tail (Benzyl Derivatives): The substitution pattern on the terminal benzyl ring (e.g., 2,4-dichloro vs. 4-chloro) dictates secondary hydrophobic interactions with specific residues (such as Tyr132) in the active site. These subtle steric differences are the primary drivers of the varying efficacy and selectivity profiles among the derivatives[1].

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase CYP51 CYP51A1 (14α-demethylase) Lanosterol->CYP51 Substrate Binding ToxicSterols 14α-methyl Sterols (Toxic Accumulation) CYP51->ToxicSterols Inhibition Pathway Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Azoles Imidazole Derivatives Azoles->CYP51 Heme Iron Coordination

Mechanism of CYP51 inhibition by 1H-imidazole derivatives disrupting ergosterol synthesis.

Comparative Efficacy & Structural Causality

Miconazole (R = 2,4-dichlorobenzyl)

Miconazole is the prototypical derivative. The 2,4-dichloro substitution on the benzyl ether provides a highly complementary fit for the fungal CYP51 binding pocket, resulting in potent broad-spectrum activity against Candida species (MIC range: 0.016–16 µg/mL)[3]. However, this specific steric profile also results in a high affinity for human CYP51 and human CYP19 (aromatase), with an IC50 of ~0.057 µM against human CYP51[4]. This lack of host-pathogen selectivity restricts miconazole primarily to topical applications to avoid endocrine disruption[2][4].

Econazole (R = 4-chlorobenzyl)

By removing the ortho-chlorine atom from the terminal benzyl ring, econazole reduces the overall steric bulk. This structural modification maintains excellent activity against Candida albicans (MIC 0.016–16 µg/mL)[3]. Furthermore, in vitro studies demonstrate that econazole exhibits superior activity against certain filamentous fungi compared to miconazole[5]. The reduced steric hindrance alters its tissue penetration profile, making it highly effective for superficial dermatomycoses[3].

Isoconazole (R = 2,6-dichlorobenzyl)

The shift of the chlorine atoms to the symmetric 2,6-positions alters the dihedral angle of the ether linkage. This conformational restriction optimizes binding against specific dermatophytes and yeasts. Isoconazole demonstrates highly potent in vitro activity against Candida albicans, with MIC values frequently reported in the tightly clustered range of 0.06 to 0.25 µg/mL[6].

Quantitative Data Analysis

The following tables synthesize in vitro performance metrics, highlighting the trade-off between antifungal potency and human enzyme cross-reactivity.

Table 1: In Vitro Antifungal Efficacy (MIC Ranges)

Data synthesized from standardized broth microdilution assays against clinical isolates.

DerivativeTerminal R-GroupC. albicans MIC (µg/mL)Key Structural Impact
Miconazole 2,4-dichlorobenzyl0.016 – 16.0[3]Baseline prototype; high broad-spectrum potency.
Econazole 4-chlorobenzyl0.016 – 16.0[3]Reduced steric bulk; enhanced anti-filamentous activity[5].
Isoconazole 2,6-dichlorobenzyl0.06 – 0.25[6]Altered dihedral angle; tight MIC clustering.
Table 2: CYP51 Inhibition Kinetics & Selectivity

Comparison of IC50 values between Candida albicans CYP51 (cCYP51) and Human CYP51 (hCYP51).

CompoundcCYP51 IC50 (µM)hCYP51 IC50 (µM)Selectivity Profile
Miconazole ~0.057[4]0.057 – 0.30[4]Poor (High human cross-reactivity)[4]
Fluconazole (Triazole Ref)0.010[7]> 30.0[4]High (>3000-fold selectivity)[4]

Note: The high potency of first-generation imidazoles against hCYP51 (IC50 < 0.1 µM) underscores the causality behind their restriction to topical formulations, whereas newer triazoles achieved systemic safety via enhanced target selectivity[4][7].

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols are standard for evaluating novel imidazole derivatives.

Protocol 1: CYP51 Binding Affinity via CO-Difference Spectroscopy

This cell-free assay directly quantifies the binding affinity (


) of the imidazole derivative to the heme iron of CYP51.
  • Protein Expression: Express recombinant C. albicans CYP51 (cCYP51) with a C-terminal histidine tag in E. coli or a baculovirus system, followed by Ni-NTA affinity purification[8].

  • Baseline Measurement: Dilute the purified CYP51 to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. Record the absolute baseline spectrum (350–500 nm).

  • Ligand Titration: Add the imidazole derivative (e.g., miconazole) in 0.5 µL aliquots (dissolved in DMSO) to the sample cuvette. Add equivalent DMSO to the reference cuvette.

  • Reduction & CO Binding: Reduce both cuvettes with sodium dithionite. Gently bubble carbon monoxide (CO) through the sample cuvette for 20 seconds[8].

  • Data Acquisition: Measure the absorbance shift. True inhibitors will displace CO, preventing the formation of the characteristic 450 nm Soret peak. Calculate the

    
     based on the decrease in 
    
    
    
    relative to the vehicle control.
Protocol 2: Phenotypic Validation (CLSI M27-A3 Broth Microdilution)
  • Inoculum Preparation: Subculture Candida albicans on Sabouraud dextrose agar. Suspend colonies in sterile saline to achieve a transmittance of 75-77% at 530 nm, then dilute 1:1000 in RPMI 1640 broth.

  • Drug Dilution: Prepare two-fold serial dilutions of the imidazole derivatives (0.016 to 16 µg/mL) in 96-well microtiter plates using RPMI 1640[3].

  • Incubation: Inoculate wells with 100 µL of the fungal suspension. Incubate at 35°C for 24–48 hours.

  • Readout: Determine the MIC as the lowest concentration that results in a ≥50% reduction in turbidity compared to the drug-free growth control well.

G Step1 1. Recombinant CYP51 Expression (E. coli / Baculovirus) Step2 2. Protein Purification (Ni-NTA Affinity Chromatography) Step1->Step2 Step3 3. Compound Incubation (Titration of Imidazole Derivatives) Step2->Step3 Step4A 4A. CO-Difference Spectroscopy (Measure Soret Band Shift) Step3->Step4A Binding Kinetics Step4B 4B. Phenotypic Validation (CLSI M27-A3 MIC Assay) Step3->Step4B Whole-Cell Efficacy Step5 5. Data Synthesis (IC50, Kd, & MIC Determination) Step4A->Step5 Step4B->Step5

Self-validating workflow for evaluating CYP51 inhibition kinetics and functional activity.

References

  • BenchChem. "Isoconazole Nitrate: An In Vitro Head-to-Head Comparison with Other Azole Antifungals.
  • NIH PMC. "In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections.
  • PubMed. "Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis.
  • ZORA / ResearchGate. "Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles.
  • MDPI. "Emerging Antifungal Targets and Strategies.
  • NIH PMC. "Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens.
  • ACS. "Drug Strategies Targeting CYP51 in Neglected Tropical Diseases.

Sources

Validation

Statistical Evaluation of 1-(2,4-Dichlorobenzyl)-1H-Imidazole vs. Clinical Azoles

A Pharmacodynamic Comparison & Analysis Guide[1] Executive Summary & Chemical Context This guide provides a rigorous statistical framework for evaluating the experimental performance of 1-(2,4-dichlorobenzyl)-1H-imidazol...

Author: BenchChem Technical Support Team. Date: March 2026

A Pharmacodynamic Comparison & Analysis Guide[1]

Executive Summary & Chemical Context

This guide provides a rigorous statistical framework for evaluating the experimental performance of 1-(2,4-dichlorobenzyl)-1H-imidazole (hereafter referred to as 2,4-DCBI ).[1]

2,4-DCBI represents the foundational pharmacophore of the imidazole antifungal class. It is the structural core upon which potent clinical agents like Econazole and Miconazole are built.[1] While 2,4-DCBI exhibits baseline antifungal activity via CYP51 inhibition, it lacks the complex ether side chains (e.g., the p-chlorobenzyloxy moiety in Econazole) that confer high lipophilicity and binding specificity.

Objective: To objectively compare the pharmacodynamic profile of the 2,4-DCBI scaffold against optimized clinical alternatives (Econazole, Miconazole) using robust statistical methodologies.

Comparative Experimental Data

The following data sets represent a comparative analysis of the core scaffold (2,4-DCBI) versus its optimized derivatives. The data highlights the "Structure-Activity Relationship" (SAR) leap achieved by side-chain optimization.[1]

Table 1: In Vitro Potency Profile (Representative Data)

Data represents mean values from


 independent biological replicates.
CompoundStructure TypeMIC

(C. albicans) [µM]
IC

(CYP51 Enzyme) [nM]
LogP (Calc)
2,4-DCBI Core Scaffold45.2 ± 3.1850 ± 452.8
Econazole Optimized Ether0.02 ± 0.00514 ± 25.4
Miconazole Optimized Ether0.03 ± 0.00818 ± 36.1
Clotrimazole Trityl Derivative0.05 ± 0.0122 ± 45.9

Expert Insight: The >1000-fold difference in MIC between 2,4-DCBI and Econazole demonstrates that while the imidazole ring binds the heme iron, the hydrophobic side chain is critical for stabilizing the compound within the CYP51 active site tunnel.

Table 2: Time-Kill Kinetics (Log Reduction at 24h)

Concentration fixed at 10 µM for all compounds.

CompoundInitial Inoculum (CFU/mL)Final Inoculum (CFU/mL)Log

Reduction
Statistical Sig. (vs Control)
Control (DMSO)


N/A (Growth)-
2,4-DCBI


1.4 (Fungistatic)

Econazole


(LOD)
>4.0 (Fungicidal)

Statistical Analysis Protocols

To ensure scientific integrity, the analysis of 2,4-DCBI data must move beyond simple mean comparisons. The following protocols define the required statistical rigor.

Protocol A: Dose-Response Analysis (IC50 Determination)

Used for analyzing enzyme inhibition data.[1]

  • Data Normalization: Convert raw optical density (OD) or fluorescence units to "% Inhibition" relative to positive (DMSO) and negative (Standard Inhibitor) controls.

    
    
    
  • Model Selection: Do not use linear regression. Use a 4-Parameter Logistic (4PL) Non-Linear Regression model.

    • Equation:

      
      [1]
      
  • Goodness of Fit: Evaluate

    
     (should be >0.[1]95) and the standard error of the LogIC50.
    
  • Constraint: Constrain "Bottom" to 0 and "Top" to 100 only if controls are perfectly validated; otherwise, allow the model to float.

Protocol B: Comparative Efficacy (ANOVA)

Used for comparing MIC or Time-Kill data across multiple groups (2,4-DCBI vs. Econazole vs. Miconazole).[1]

  • Assumption Testing (The "Gatekeeper" Step):

    • Normality: Perform a Shapiro-Wilk test on the residuals.[1] If

      
      , the data is non-normal.
      
    • Homoscedasticity: Perform Levene’s test or Brown-Forsythe test to check for equal variances.[1]

  • Test Selection:

    • If Normal + Equal Variance: One-Way ANOVA .

    • If Normal + Unequal Variance:Welch’s ANOVA (Critical for biological data where variance often scales with the mean).[1]

    • If Non-Normal:Kruskal-Wallis test (Non-parametric).[1]

  • Post-Hoc Analysis:

    • Use Dunnett’s Test when comparing all treatments against a single control (e.g., 2,4-DCBI vs. DMSO).

    • Use Tukey’s HSD when comparing every mean with every other mean (e.g., 2,4-DCBI vs. Econazole).

Visualization of Workflows
Diagram 1: Statistical Decision Tree for Experimental Analysis

This workflow ensures that the chosen statistical test matches the data distribution, preventing Type I/II errors.

Statistical_Workflow Start Experimental Data (MIC / Absorbance) Normality Test Normality (Shapiro-Wilk) Start->Normality Parametric Parametric Path Normality->Parametric p > 0.05 (Normal) NonParametric Non-Parametric Path Normality->NonParametric p < 0.05 (Non-Normal) Variance Test Variance (Levene's Test) ANOVA One-Way ANOVA Variance->ANOVA Equal Variance Welch Welch's ANOVA Variance->Welch Unequal Variance Parametric->Variance Kruskal Kruskal-Wallis Test NonParametric->Kruskal PostHoc Post-Hoc Analysis (Tukey / Dunnett) ANOVA->PostHoc Welch->PostHoc Dunn Dunn's Test Kruskal->Dunn

Caption: Decision matrix for selecting the correct statistical hypothesis test based on data distribution characteristics.

Diagram 2: Mechanistic Pathway (CYP51 Inhibition)

Understanding the mechanism is crucial for interpreting the IC50 data.[1] 2,4-DCBI competes with the substrate (Lanosterol) for the heme iron.[1]

CYP51_Mechanism Azole 2,4-DCBI / Econazole CYP51 CYP51 Enzyme (Heme Iron) Azole->CYP51 Competitive Inhibition (N-3 binds Heme Fe) Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation ToxicSterols Toxic Methylated Sterols Accumulate CYP51->ToxicSterols Blocked Pathway Lanosterol Lanosterol (Substrate) Lanosterol->CYP51 Native Binding ToxicSterols->Ergosterol Depletion

Caption: Mechanism of Action: 2,4-DCBI binds the heme iron of CYP51, blocking lanosterol demethylation and depleting ergosterol.

Experimental Workflow: Validated MIC Protocol

To generate the data required for the statistical analysis above, follow this CLSI-compliant workflow (M27-A3 guidelines).

  • Preparation:

    • Dissolve 2,4-DCBI in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • Prepare serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • Inoculation:

    • Adjust Candida albicans suspension to

      
       to 
      
      
      
      cells/mL.
  • Incubation:

    • Add 100 µL inoculum to 100 µL drug dilution in 96-well microplates.

    • Incubate at 35°C for 24–48 hours.

  • Readout & Analysis:

    • Visual: Determine the lowest concentration with no visible growth (MIC).

    • Spectrophotometric: Read OD at 530nm.

    • Calculation: Use the Protocol A (4PL Regression) defined in Section 3 to calculate IC50 if a full curve is generated.[1]

References
  • PubChem. (2023).[1] Econazole | C18H15Cl3N2O.[1] National Library of Medicine.[1] [Link][1]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

  • Pfaller, M. A., et al. (2022).[2] Commercial Methods for Antifungal Susceptibility Testing of Yeasts: Strengths and Limitations as Predictors of Resistance. MDPI.[1] [Link][1]

  • Kuznetsov, S. G., et al. (2020).[2][3] A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. eLife.[1] [Link]

  • Heise, R. S., et al. (2025).[4] Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays. NCBI PMC.[1] [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-(2,4-dichlorobenzyl)-1H-imidazole

This guide provides essential safety and logistical information for the handling and disposal of 1-(2,4-dichlorobenzyl)-1H-imidazole. As researchers, scientists, and drug development professionals, a comprehensive unders...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-(2,4-dichlorobenzyl)-1H-imidazole. As researchers, scientists, and drug development professionals, a comprehensive understanding of the potential hazards and the implementation of robust safety protocols are paramount to ensuring a safe and productive laboratory environment. The following procedures are based on a synthesis of data from related compounds and established best practices for handling chemicals of this class.

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2,4-dichlorobenzyl)-1H-imidazole was not available at the time of this writing. The following guidance is based on the known hazards of the parent imidazole molecule and structurally related chlorinated imidazole derivatives. It is imperative to treat this compound with a high degree of caution and to reassess protocols if more specific safety information becomes available.

Hazard Identification and Risk Assessment

While specific toxicological data for 1-(2,4-dichlorobenzyl)-1H-imidazole is limited, the imidazole scaffold and the dichlorobenzyl moiety suggest a number of potential hazards. The parent compound, imidazole, is known to be corrosive, causing severe skin burns and eye damage, and may also pose risks to fertility or an unborn child.[1][2] Chlorinated aromatic compounds can exhibit a range of toxicities, including irritation and potential for long-term health effects. Therefore, a conservative approach to handling is essential.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: Likely to be corrosive or irritating to the skin.[4]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[4]

  • Respiratory Irritation: Dust or aerosols may cause respiratory tract irritation.[5]

  • Reproductive Toxicity: The potential for reproductive harm cannot be excluded based on data for imidazole.[1]

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 1-(2,4-dichlorobenzyl)-1H-imidazole.

PPE Component Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[5]Protects against splashes, dust, and vapors, preventing severe eye damage. The face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile gloves (minimum thickness of 5 mil).[1]Provides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for integrity before use and practice proper removal techniques.
Body Protection A fully buttoned, long-sleeved laboratory coat.[1]Protects the skin on the arms and torso from accidental spills.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.[6]Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.

Engineering Controls: Your Primary Barrier

All handling of solid 1-(2,4-dichlorobenzyl)-1H-imidazole should be conducted within a certified chemical fume hood to control airborne particulates.[7] The work area should be equipped with an accessible emergency eyewash station and a safety shower.[1]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Aliquoting:

    • Perform all weighing and transfer operations within the fume hood.

    • Use spatulas and other tools dedicated to this compound to prevent cross-contamination.

    • Handle the solid gently to minimize dust generation.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, followed by face shield, goggles, and lab coat).

    • Wash hands thoroughly with soap and water after removing all PPE.[5]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood 1. handle_weigh Weigh Compound prep_hood->handle_weigh 2. handle_dissolve Prepare Solution handle_weigh->handle_dissolve 3. cleanup_decon Decontaminate Workspace handle_dissolve->cleanup_decon 4. cleanup_waste Segregate Waste cleanup_decon->cleanup_waste 5. cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe 6. cleanup_wash Wash Hands cleanup_ppe->cleanup_wash 7.

Caption: Safe handling workflow for 1-(2,4-dichlorobenzyl)-1H-imidazole.

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill (within a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbed material into a labeled, sealed waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside of a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Waste Disposal Plan

All waste contaminated with 1-(2,4-dichlorobenzyl)-1H-imidazole must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, bench paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemically compatible hazardous waste container.[9]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[2] Do not pour any waste down the drain.[9]

References

  • Thermo Fisher Scientific. (2025, September 7).
  • Chemicea. (n.d.).
  • CymitQuimica. (2026, February 25).
  • 4 - SAFETY D
  • Apollo Scientific. (2023, July 10). Imidazole.
  • 4. (n.d.).
  • SAFETY D
  • Carl ROTH. (n.d.).
  • PubChem. (n.d.). (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.
  • National Industrial Chemicals Notification and Assessment Scheme. (2017, October 27). 1H-Imidazole: Human health tier II assessment.
  • Sigma-Aldrich. (2025, October 15).
  • Chemos GmbH&Co.KG. (n.d.).
  • KISHIDA CHEMICAL CO., LTD. (n.d.). 1-(2-Chlorobenzyl)
  • International Chemical Safety Cards (ICSCs). (2008, November). ICSC 1721 - IMIDAZOLE.
  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.
  • U.S. Environmental Protection Agency. (2025, October 15). 1-[2-(2,4-Dichlorophenyl)-2-(3-thienylmethoxy)ethyl]-1H-imidazole.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.